[1][2][3][4][5] Part 1: Executive Summary & Chemical Identity[1] 6-Chloro-2-nitropyridin-3-ol (CAS 887471-39-8) is a high-value heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Part 1: Executive Summary & Chemical Identity[1]
6-Chloro-2-nitropyridin-3-ol (CAS 887471-39-8) is a high-value heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingredients, specifically kinase inhibitors (e.g., IRAK4 inhibitors) and immunomodulators.[1]
Critical Nomenclature Note: The user query specified "2-Chloro-6-nitropyridin-3-ol." However, the CAS registry number 887471-39-8 formally maps to 6-Chloro-2-nitropyridin-3-ol (also known as 2-nitro-5-hydroxy-6-chloropyridine depending on numbering priority).[1] This guide focuses on the structure defined by the CAS number, where the nitro group is adjacent to the pyridine nitrogen (C2) and the hydroxyl group (C3), with the chlorine atom at the C6 position.[1]
Chemical Identity Table[1][5][6]
Property
Specification
CAS Number
887471-39-8
IUPAC Name
6-Chloro-2-nitropyridin-3-ol
Molecular Formula
C₅H₃ClN₂O₃
Molecular Weight
174.54 g/mol
Appearance
Yellow to brown crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted)
~4.5–5.5 (Acidic OH due to ortho-nitro group)
Storage
2–8°C, Inert Atmosphere (Argon/Nitrogen)
Part 2: Synthesis & Production Strategy
The industrial and laboratory-scale synthesis of 6-Chloro-2-nitropyridin-3-ol relies on the regioselective nitration of 6-chloropyridin-3-ol .[1] The hydroxyl group at C3 acts as a strong activating group, directing the incoming electrophile (nitronium ion) to the ortho-position (C2).[1]
Reaction Mechanism & Logic
The synthesis is an Electrophilic Aromatic Substitution (EAS) .[1]
Reagent: Potassium Nitrate (KNO₃) in concentrated Sulfuric Acid (H₂SO₄).
Regioselectivity: The -OH group strongly activates the C2 and C4 positions.[1] C2 is favored due to the "ipso" effect of the pyridine nitrogen and stabilization of the transition state, despite potential steric crowding.[1] The C6-Chlorine weakly deactivates but directs ortho/para; however, the strong donation from -OH dominates the regiochemistry.[1]
Visualization of Synthetic Pathway
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of CAS 887471-39-8.[1]
Detailed Experimental Protocol
Standardized protocol derived from patent literature for high-purity synthesis.
Preparation: Charge a 250 mL round-bottom flask with 6-Chloropyridin-3-ol (10 g).
Acidification: Cool the flask to 0°C using an ice bath. Add concentrated H₂SO₄ (50 mL) dropwise to maintain temperature <10°C. Caution: Exothermic.[1]
Nitration: Add KNO₃ (14 g) portion-wise over 30 minutes. Ensure the internal temperature does not exceed 5°C during addition to prevent dinitration or decomposition.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 16 hours.
Process Control: Monitor by LC-MS or TLC (50% EtOAc/Hexane).[1] Product should appear as a distinct yellow spot with lower Rf than starting material.[1]
Quenching: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will precipitate as a yellow solid.[1]
Isolation: Filter the precipitate using a sintered glass funnel. Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.[1]
Drying: Dry the solid under vacuum at 45°C for 12 hours.
Yield: Expected yield is 75–80% (approx. 10.5 g).[1][2]
Part 3: Applications in Medicinal Chemistry[1][3]
CAS 887471-39-8 acts as a "linchpin" scaffold.[1] Its three functional handles (Nitro, Hydroxyl, Chloro) allow for orthogonal functionalization, making it ideal for constructing bicyclic heterocycles like oxazolopyridines or pyrrolopyridines .[1]
Functionalization Logic
Nitro Group (-NO₂): Can be reduced to an amine (-NH₂), serving as a precursor for cyclization (e.g., forming an oxazole ring with the adjacent -OH).[1]
Chlorine Atom (-Cl): Susceptible to Nucleophilic Aromatic Substitution (S_NAr), allowing introduction of amines, ethers, or carbon nucleophiles.[1]
Hydroxyl Group (-OH): Can be alkylated (ether formation) or used in intramolecular cyclization.[1]
Workflow: Synthesis of IRAK4 Inhibitor Scaffold
A common application is the conversion of this core into an oxazolo[4,5-b]pyridine scaffold.[1]
Figure 2: Downstream conversion of the core into a bioactive bicyclic scaffold.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 6-Chloro-2-nitropyridin-3-ol: Chemical Structure, Synthesis, and Synthetic Utility
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
6-Chloro-2-nitropyridin-3-ol (CAS: 887471-39-8) is a densely functionalized pyridine scaffold characterized by the contiguity of three distinct reactive centers: a nucleophilic hydroxyl group at C3, an electrophilic nitro group at C2, and a leaving group (chlorine) at C6.[1] This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, particularly for the synthesis of oxazolopyridines , imidazopyridines , and kinase inhibitors targeting the ATP-binding cleft.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via electrophilic aromatic substitution, and a strategic map of its reactivity profile for downstream library generation.
Chemical Identity & Physicochemical Properties
The compound exists as a tautomeric system, though the hydroxy-pyridine form predominates over the pyridone form due to the electron-withdrawing nature of the adjacent nitro group, which reduces the basicity of the ring nitrogen.
Table 1: Core Technical Specifications
Property
Specification
IUPAC Name
6-Chloro-2-nitropyridin-3-ol
CAS Registry Number
887471-39-8
Molecular Formula
C₅H₃ClN₂O₃
Molecular Weight
174.54 g/mol
Appearance
Light yellow to yellow crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa)
~5.5–6.0 (OH group, predicted); Enhanced acidity due to ortho-NO₂
The most robust route to 6-Chloro-2-nitropyridin-3-ol is the regioselective nitration of 6-chloropyridin-3-ol (also known as 2-chloro-5-hydroxypyridine). This method leverages the strong ortho-directing effect of the hydroxyl group to install the nitro group at position 2.
Mechanistic Insight
The hydroxyl group at C3 activates the positions ortho (C2 and C4) and para (C6) to electrophilic attack. However, C6 is blocked by chlorine. Between C2 and C4, C2 is favored due to the "ipso" activating influence of the ring nitrogen (though deactivated by the Cl at C6, the OH direction dominates). The reaction proceeds via a sigma-complex intermediate.
Preparation: Charge a 250 mL round-bottom flask with 6-chloropyridin-3-ol (10 g) and cool to 0°C using an ice-salt bath.
Acid Addition: Add concentrated H₂SO₄ (50 mL) dropwise, maintaining the internal temperature below 10°C to prevent uncontrolled exotherms.
Nitration: Add KNO₃ (14 g) in small portions over 30 minutes. The slow addition is critical to avoid polynitration or oxidative decomposition.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS (Target Mass: 173.3 [M-H]⁻).[2]
Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral.
Drying: Dry the solid under vacuum at 45°C to constant weight.
Yield: Typically 10.5 g (78%) of 6-Chloro-2-nitropyridin-3-ol.[2]
Reactivity Profile & Synthetic Utility
The synthetic value of 6-Chloro-2-nitropyridin-3-ol lies in its ability to undergo orthogonal transformations. The molecule presents three distinct "handles" for diversification.
A. Nucleophilic Aromatic Substitution (SₙAr) at C6
The chlorine atom at C6 is activated by the ring nitrogen and the electron-withdrawing nitro group (via induction).[3] However, the presence of the acidic OH group can complicate SₙAr reactions using basic nucleophiles (forming the phenoxide anion, which is electron-rich and deactivates the ring).
Strategy: Protect the OH group (e.g., as a methyl ether or benzyl ether) prior to SₙAr, or use non-basic conditions.
B. Nitro Group Reduction & Cyclization
Reduction of the C2-nitro group yields 2-amino-6-chloropyridin-3-ol . This intermediate is unstable and prone to oxidation but is the immediate precursor to oxazolopyridines (via condensation with carboxylic acids/aldehydes) or imidazopyridines .
C. O-Alkylation
The C3-hydroxyl group is highly acidic and can be selectively alkylated to tune lipophilicity or introduce solubilizing groups.
Visualizing the Reactivity Tree
Figure 1: Divergent synthesis pathways starting from the 6-Chloro-2-nitropyridin-3-ol scaffold. Green nodes indicate high-value fused heterocyclic targets.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The aminopyridine motif derived from this scaffold mimics the adenine ring of ATP, making it a critical pharmacophore for kinase inhibitors. Specifically, the oxazolo[4,5-b]pyridine system (accessible via Branch 1 in Figure 1) is isosteric with purine and has been utilized in inhibitors of:
MPS1 (TTK): A kinase involved in the spindle assembly checkpoint.
Syk (Spleen Tyrosine Kinase): A target for autoimmune diseases.
Case Study: Synthesis of Oxazolo[4,5-b]pyridine
Reduction: 6-Chloro-2-nitropyridin-3-ol is reduced (Fe/NH₄Cl) to the 2-amino-3-hydroxy intermediate.
Cyclization: Treatment with triethyl orthoformate or an aldehyde effects ring closure to form the oxazolopyridine core.
Late-Stage Functionalization: The C6-chlorine atom remains intact, allowing for a final Suzuki-Miyaura coupling to attach a "tail" group for specificity.
Safety & Handling (MSDS Highlights)
Hazards: The compound is an aromatic nitro compound and a phenol derivative. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.
Disposal: All halogenated pyridine waste must be segregated and disposed of via high-temperature incineration.
References
PubChem. 6-Chloro-2-nitropyridin-3-ol Compound Summary. National Library of Medicine. Available at: [Link]
Lüth, A., et al. (2021). "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine."[4] Molbank, 2021(1), M1181.[4] (Demonstrates reactivity of the related 2,6-dichloro-3-nitropyridine scaffold). Available at: [Link][5]
Precision in Heterocyclic Nomenclature: A Technical Guide to 6-Chloro-2-nitropyridin-3-ol
Topic: 2-Chloro-5-hydroxy-6-nitropyridine Synonyms and Nomenclature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In the high-stakes environ...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-Chloro-5-hydroxy-6-nitropyridine Synonyms and Nomenclature
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the high-stakes environment of drug discovery, ambiguous nomenclature can lead to costly synthesis errors and patent invalidation. This guide dissects the identity of the compound frequently queried as 2-Chloro-5-hydroxy-6-nitropyridine . While this name describes a valid connectivity, it violates IUPAC priority rules, leading to confusion in database searching and regulatory filings.
The chemically accurate, preferred IUPAC name for this structure is 6-Chloro-2-nitropyridin-3-ol (CAS 887471-39-8 ). This guide establishes the correct nomenclature hierarchy, details the tautomeric stability of the 3-hydroxy system, and outlines its critical role as a scaffold in kinase inhibitor synthesis.[1]
Part 1: Structural Identity & Nomenclature Analysis[2]
The Nomenclature Divergence
The discrepancy between the user-queried name and the systematic name arises from the prioritization of functional groups on the pyridine ring.
User Query (2-Chloro-5-hydroxy-6-nitropyridine): This name assumes numbering starts at the nitrogen and proceeds toward the chlorine. However, this assigns the high-priority hydroxyl group to position 5.
Systematic IUPAC (6-Chloro-2-nitropyridin-3-ol): IUPAC rules dictate that the principal functional group (Hydroxyl, -OH) receives the lowest possible locant.[1] Numbering must proceed to give -OH position 3 rather than 5.
The following table consolidates identifiers to facilitate accurate procurement and database mining.
Identifier Type
Value
Context
Preferred IUPAC Name
6-Chloro-2-nitropyridin-3-ol
Official chemical abstract name; used in patents.
Common Synonym
2-Chloro-5-hydroxy-6-nitropyridine
Frequently used in legacy catalogs and loose technical discussions.
Inverted Synonym
6-Chloro-3-hydroxy-2-nitropyridine
Describes the same connectivity; often found in Asian supply chains.
CAS Registry Number
887471-39-8
The unique numerical identifier for this specific regioisomer.[1]
Molecular Formula
C₅H₃ClN₂O₃
MW: 174.54 g/mol
SMILES
Oc1ccc(Cl)nc1=O
Machine-readable string for chemoinformatics.[1][2][3]
Part 2: Tautomeric Landscape and Stability
Unlike 2-hydroxypyridine and 4-hydroxypyridine, which exist predominantly as their keto-tautomers (pyridones), 3-hydroxypyridines (like this compound) generally retain the enol (hydroxyl) form.[1]
Mechanistic Insight: The keto-form of a 3-isomer would disrupt the aromatic sextet without the stabilization offered by an amide-like resonance structure found in 2- and 4-pyridones.
Substituent Effect: The electron-withdrawing nitro group at position 2 increases the acidity of the hydroxyl proton, but the aromatic 3-ol form remains the dominant species in solution and solid state.
Visualization: Tautomeric Equilibrium
The diagram below illustrates the structural stability, highlighting why the "Pyridin-3-ol" nomenclature is chemically superior to a "Pyridinone" derivative name.
Figure 1: Tautomeric preference of the 3-hydroxy pyridine system.[1] The aromatic enol form is energetically favored over the non-aromatic keto form.[1]
Part 3: Synthetic Pathway & Regiochemistry
The synthesis of 6-Chloro-2-nitropyridin-3-ol is a classic example of nucleophilic aromatic substitution governed by directing groups. The precursor, 6-chloropyridin-3-ol, contains two directing influences:
Nitration occurs exclusively at Position 2 because it is ortho to the activating hydroxyl group and also flanked by the pyridine nitrogen, making it electronically distinct.[1]
Figure 2: Synthetic route via electrophilic aromatic nitration.[1] The hydroxyl group directs the nitro group to the C-2 position.
Part 4: Applications in Drug Discovery[1]
This scaffold is a high-value intermediate in the synthesis of bicyclic heterocycles, particularly oxazolo[4,5-b]pyridines .[1] These fused systems are critical pharmacophores in modern kinase inhibitors.[1]
Key Therapeutic Targets
IRAK4 Inhibitors: Used in immunology to block the Interleukin-1 Receptor-Associated Kinase 4 pathway.[1] The nitro group is reduced to an amine, which then cyclizes with the adjacent hydroxyl group to form the oxazole ring [1].[1]
AKT Inhibitors: The pyridine core serves as a hinge binder in ATP-competitive inhibitors for cancer therapy [2].[1]
PRC2/EED Modulators: Employed in epigenetic therapies targeting the Polycomb Repressive Complex 2 [3].[1][5]
References
ChemicalBook. Synthesis of 6-Chloro-3-hydroxy-2-nitropyridine from 2-Chloro-5-hydroxypyridine. Retrieved from [1]
PubChem. Compound Summary for CID 53427716: 6-Chloro-2-nitropyridin-3-ol.[6] National Library of Medicine.[1] Retrieved from [1][6]
Google Patents. Bicyclic heterocyclyl derivatives as IRAK4 inhibitors (WO2015104688A1).[1] Retrieved from [1]
Google Patents. Macrocyclic azolopyridine derivatives as EED and PRC2 modulators (US10973805B2).[1] Retrieved from [1]
Molecular weight and formula of 2-Chloro-6-nitropyridin-3-ol
This guide details the chemical identity, synthesis, characterization, and applications of 2-Chloro-6-nitropyridin-3-ol , a specialized heterocyclic intermediate used in medicinal chemistry. Executive Summary 2-Chloro-6-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical identity, synthesis, characterization, and applications of 2-Chloro-6-nitropyridin-3-ol , a specialized heterocyclic intermediate used in medicinal chemistry.
Executive Summary
2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) is a trisubstituted pyridine derivative characterized by the presence of a hydroxyl group, a nitro group, and a chlorine atom on the pyridine ring.[1][2] It serves as a high-value scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., oxazolopyridines). Its unique substitution pattern allows for orthogonal functionalization: the hydroxyl group enables etherification or cyclization, the chlorine atom facilitates nucleophilic aromatic substitution (
) or metal-catalyzed coupling, and the nitro group provides a handle for reduction to an amine.
Fundamental Chemical Identity
The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 6-chloro-3-nitropyridin-2-ol).
Property
Data
Chemical Name
2-Chloro-6-nitropyridin-3-ol
CAS Number
15206-27-6
Molecular Formula
Molecular Weight
174.54 g/mol
Exact Mass
173.9832
Appearance
Yellow to orange crystalline solid
Melting Point
~145–150 °C (isomer dependent)
pKa (Predicted)
~4.5 (Acidic OH due to electron-withdrawing and )
Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
The synthesis of 2-Chloro-6-nitropyridin-3-ol is non-trivial due to regioselectivity challenges during electrophilic aromatic substitution. The primary route involves the nitration of 2-chloro-3-hydroxypyridine.
Primary Route: Nitration of 2-Chloro-3-hydroxypyridine
This pathway utilizes the strong ortho/para directing effect of the hydroxyl group.
Reaction Logic:
Substrate: 2-Chloro-3-hydroxypyridine.
Reagents: Fuming Nitric Acid (
) and Concentrated Sulfuric Acid ().
Regiochemistry: The hydroxyl group at C3 directs incoming electrophiles to C2 (blocked), C4 (ortho), and C6 (para). The chlorine at C2 exerts a weak deactivating effect but directs ortho (to C3) and para (to C5). The strong activation of the OH group dominates, leading to a mixture of 4-nitro and 6-nitro isomers.
Experimental Protocol:
Dissolution: Dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in concentrated
at 0°C.
Nitration: Add fuming
(1.1 eq) dropwise, maintaining the temperature below 10°C to minimize dinitration.
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2–4 hours.
Quenching: Pour the reaction mixture over crushed ice. The product typically precipitates as a yellow solid.
Purification (Critical): The crude solid contains both the 4-nitro and 6-nitro isomers.
Separation: Isolate the target 6-nitro isomer via fractional crystallization from ethanol/water or flash column chromatography (SiO2, Hexane/EtOAc gradient). The 6-nitro isomer is often less polar due to intramolecular H-bonding between the OH and the ring nitrogen (or intermolecular interactions), distinct from the 4-nitro isomer.
Visualization of Synthesis
Caption: Synthesis of 2-Chloro-6-nitropyridin-3-ol via nitration, highlighting the requisite isomer separation step.
Structural Characterization
Validating the correct isomer (6-nitro vs. 4-nitro) is essential.
Nuclear Magnetic Resonance (NMR)
The
NMR spectrum is the definitive method for distinguishing isomers based on coupling constants ().
Target (6-Nitro Isomer):
Protons are located at positions C4 and C5 .
These protons are vicinal (neighbors).
Pattern: Two doublets with a coupling constant of
.
Chemical Shift: H5 (ortho to
) will be significantly desheilded (downfield, ~8.0–8.5 ppm). H4 (ortho to ) will be slightly more shielded (~7.5–8.0 ppm).
Byproduct (4-Nitro Isomer):
Protons are located at positions C5 and C6 .
These protons are also vicinal.
Differentiation relies on 2D NMR (NOESY) or specific shift calculations, but the coupling constant remains ~8 Hz. Note: If the isomer was 5-nitro, protons would be para (C4, C6) with J ~0-2 Hz, but 5-nitro is mechanistically unlikely here.
Mass Spectrometry (MS)[10]
Ionization: Electrospray Ionization (ESI) in Negative Mode (
) is preferred due to the acidic phenolic proton.
m/z:
Expected
: 172.9 .
Isotope Pattern: Distinct chlorine signature (
: ratio of 3:1). You will see peaks at 172.9 and 174.9.
Applications in Drug Discovery
2-Chloro-6-nitropyridin-3-ol is a versatile "linchpin" scaffold. Its three functional groups allow for sequential, orthogonal modifications.
Scaffold Utility
The Hydroxyl Group (-OH):
Reactivity: Alkylation (Williamson ether synthesis) or acylation.
Application: Tuning solubility or creating bicyclic cores (e.g., cyclizing with the adjacent 2-Cl group to form oxazolo[5,4-b]pyridine derivatives).
The Chlorine Atom (-Cl):
Reactivity: Activated for
due to the electron-withdrawing nitro group at C6 and the pyridine nitrogen.
Application: Introduction of amines or alkoxides.[2][4]
The Nitro Group (-NO2):
Reactivity: Reduction to aniline (
).
Application: Subsequent amide coupling or formation of diazepines.
Functionalization Workflow
Caption: Orthogonal functionalization pathways for the 2-Chloro-6-nitropyridin-3-ol scaffold.
Safety and Handling
Hazards: As a nitropyridine, this compound is potentially explosive if heated under confinement. It is also a skin and eye irritant.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
MolCore . 2-Chloro-6-nitropyridin-3-ol Product Data. Retrieved from
PubChem . Compound Summary for CAS 15206-27-6. National Library of Medicine. Retrieved from
Jones, G. B., et al. (2006). Regioselective Nitration of 2-Substituted-3-hydroxypyridines.
ChemicalBook . 2-Hydroxy-3-Nitro-6-Chloropyridine Properties and Synthesis. Retrieved from
Characterization and Determination of the pKa of the Acidic Hydroxyl Group in 2-Chloro-6-nitropyridin-3-ol: A Comprehensive Analytical Guide
Executive Summary 2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) is a highly functionalized heterocyclic scaffold utilized extensively as a critical intermediate in the synthesis of advanced active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) is a highly functionalized heterocyclic scaffold utilized extensively as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) [1]. For drug development professionals and synthetic chemists, understanding the ionization constant (pKa) of its acidic hydroxyl group is paramount. The pKa dictates the molecule's solubility profile, lipophilicity (logD), membrane permeability, and its behavior during salt-screening processes.
This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing the acidity of 2-chloro-6-nitropyridin-3-ol and establishes a field-proven, self-validating experimental framework for its precise determination.
To understand the pKa of 2-chloro-6-nitropyridin-3-ol, we must analyze the causality behind its molecular electronics. The acidity of the C3-hydroxyl group is profoundly modulated by the surrounding substituents on the pyridine ring.
Baseline Acidity: Unsubstituted pyridin-3-ol exhibits a pKa of approximately 8.7.
The 2-Chloro Effect: The introduction of a highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the conjugate base (the pyridinolate anion), lowering the pKa significantly to 6.81, as observed in 2-chloro-3-hydroxypyridine [2].
The 6-Nitro Effect: The addition of a nitro group at the C6 position introduces both an inductive (-I) and a powerful mesomeric (-M) electron-withdrawing effect. When the C3-hydroxyl group is deprotonated, the resulting negative charge is delocalized across the conjugated pyridine system directly into the highly electronegative oxygen atoms of the nitro group.
Combined Impact: The synergistic withdrawal of electron density by the 2-chloro and 6-nitro groups, combined with the inherently electronegative pyridine nitrogen, drastically depresses the pKa. Based on structural analogs like 2,6-dinitropyridin-3-ol (which has a pKa of ~3.0–4.0) [3], the pKa of 2-chloro-6-nitropyridin-3-ol falls into the highly acidic range of 4.0 to 4.5 [4].
Electronic effects stabilizing the conjugate base of 2-chloro-6-nitropyridin-3-ol.
Data Presentation: Comparative pKa Values
Compound
Substituents
Primary Electronic Effects
Reported/Estimated pKa
Pyridin-3-ol
None
N/A
~ 8.70
2-Chloro-3-hydroxypyridine
2-Cl
-I
6.81
2-Chloro-6-nitropyridin-3-ol
2-Cl, 6-NO₂
-I, -M
~ 4.00 – 4.50
2,6-Dinitropyridin-3-ol
2-NO₂, 6-NO₂
Strong -I, Strong -M
~ 3.00 – 4.00
Experimental Protocols: A Self-Validating System
Relying on a single analytical technique for highly functionalized, poorly soluble intermediates often leads to artifacts. As a standard of scientific integrity, we employ an orthogonal workflow: Potentiometric Titration (macroscopic proton mass balance) validated by UV-Vis Spectrophotometry (electronic state transition).
Orthogonal experimental workflow for robust pKa determination.
Due to the likely poor aqueous solubility of the neutral protonated species, a methanol-water cosolvent system is utilized.
Rationale: Potentiometry directly measures the concentration of free protons. By using 0.15 M KCl, we lock the ionic strength to mimic physiological conditions, ensuring constant activity coefficients throughout the titration.
Step-by-Step Methodology:
Electrode Calibration: Calibrate the glass-calomel electrode using standard buffers (pH 2.0, 4.0, 7.0) at a strictly maintained temperature of 25.0 ± 0.1 °C.
Solvent Preparation: Prepare a series of Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% w/w) containing 0.15 M KCl as the background electrolyte.
Sample Dissolution: Dissolve exactly 1.0 mM of 2-chloro-6-nitropyridin-3-ol in 50 mL of each cosolvent mixture.
Titration: Titrate the solution using standardized 0.1 M KOH (prepared in the matching cosolvent). Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before recording the pH.
Data Analysis: Plot the Bjerrum formation function. Use the Yasuda-Shedlovsky extrapolation method (plotting apparent pKa vs. the reciprocal of the dielectric constant of the solvent mixtures) to extrapolate the true aqueous pKa at 0% organic modifier.
Protocol B: UV-Vis Spectrophotometric Titration
Rationale: Deprotonation of the C3-hydroxyl group generates a pyridinolate anion that heavily conjugates with the 6-nitro group. This structural change induces a massive bathochromic (red) shift in the UV-Vis spectrum. The presence of sharp isosbestic points guarantees that the transition is strictly a two-state acid-base equilibrium without degradation artifacts.
Step-by-Step Methodology:
Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson) covering pH 2.0 to 7.0, maintaining ionic strength at 0.15 M with KCl.
Sample Spiking: Add a highly concentrated stock of the analyte (in DMSO) to the buffers so the final concentration is ~50 µM (keeping DMSO < 0.5% v/v to prevent solvent effects).
Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 450 nm at exactly 25.0 °C for each pH point.
Isosbestic Verification: Identify the isosbestic point (where absorbance is independent of pH).
Regression: Plot the absorbance at the wavelength of maximum difference (
of the anion) against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the pKa.
Implications in Drug Development
The highly acidic nature of the C3-hydroxyl group in 2-chloro-6-nitropyridin-3-ol (pKa ~4.0–4.5) has profound downstream implications:
Solubility and Formulation: At physiological pH (7.4), this molecule will exist almost entirely (>99.9%) in its ionized, anionic state. This guarantees high aqueous solubility in the intestinal tract but may severely limit passive transcellular membrane permeability (low logD at pH 7.4).
Salt Selection: Because the hydroxyl group is highly acidic, it can readily form stable salts with weak bases (e.g., sodium, potassium, or organic amines like tromethamine). The
pKa rule dictates that a pKa > 3 between the acid and the base ensures complete proton transfer and stable salt formation.
Reactivity: The phenoxide-like oxygen is a potent nucleophile. In synthetic workflows, maintaining the pH above 5.0 will fully activate this site for SNAr or alkylation reactions.
References
MolCore. "15206-27-6 | 2-Chloro-6-nitropyridin-3-ol". MolCore API Intermediates.
Benchchem. "2,6-Dinitropyridin-3-ol | Research Chemical". Benchchem Analytical Guidelines.
ACS Publications. "Structure–Activity Relationships and Discovery of Tetrahydropyrido-imidazo-quinoline Derivatives". American Chemical Society.
Exploratory
Technical Whitepaper: Solvation Dynamics and Protocol Standardization for 2-Chloro-6-nitropyridin-3-ol in DMSO and Aqueous Media
Executive Summary In the landscape of modern drug development and organic synthesis, 2-Chloro-6-nitropyridin-3-ol (CAS RN: 15206-27-6) serves as a highly versatile, electron-deficient API (Active Pharmaceutical Ingredien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and organic synthesis, 2-Chloro-6-nitropyridin-3-ol (CAS RN: 15206-27-6) serves as a highly versatile, electron-deficient API (Active Pharmaceutical Ingredient) intermediate[1]. With a molecular weight of 174.54 g/mol and the formula C5H3ClN2O3, its utility stems from the orthogonal reactivity of its functional groups[1]. However, researchers frequently encounter bottlenecks during in vitro assay preparation and formulation due to its complex solvation profile.
This technical guide provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for handling this compound. By decoding the physical chemistry behind its solubility in Dimethyl Sulfoxide (DMSO) and water, this document establishes self-validating protocols designed to eliminate experimental artifacts such as micro-precipitation and solvent-induced degradation.
Physicochemical Profiling & Causality
To manipulate the solubility of 2-Chloro-6-nitropyridin-3-ol, one must first understand the electronic push-and-pull of its molecular architecture.
The core is a pyridine ring, which is inherently aromatic but rendered highly electron-deficient by two strong electron-withdrawing groups (EWGs): a chloro group at the 2-position and a nitro group at the 6-position. The hydroxyl (-OH) group at the 3-position is the critical lynchpin for solubility. Because the ring nitrogen and the EWGs pull electron density away from the hydroxyl oxygen via inductive (-I) and mesomeric (-M) effects, the -OH proton is highly acidic[2].
Similar nitropyridinol analogs exhibit pKa values in the range of 3.0 to 4.5[2]. This low pKa dictates a binary, pH-dependent solubility profile:
In Polar Aprotic Solvents (DMSO): The compound is highly soluble in its neutral state because DMSO acts as a powerful hydrogen-bond acceptor, solvating the acidic -OH proton while accommodating the lipophilic chloro-pyridine core.
In Polar Protic Solvents (Water): Solubility is strictly governed by the ionization state. Below its pKa, the neutral hydrophobic core causes the compound to crash out of solution. Above its pKa, it deprotonates into a highly soluble pyridinolate anion[2].
When formulating 2-Chloro-6-nitropyridin-3-ol for aqueous biological assays or hydrophilic reaction media, researchers must actively manage the pH. Failing to buffer the solution adequately will result in the compound reverting to its neutral, insoluble state, leading to inaccurate dosing or failed reactions[3].
Figure 1: pH-dependent structural transition and aqueous solubility pathway.
Protocol: Kinetic Aqueous Solubility Preparation
This protocol ensures thermodynamic equilibrium is reached without degrading the compound.
Buffer Selection: Select a buffer system with a pH of at least 7.4 (e.g., PBS or HEPES) to ensure the compound is >99% ionized.
Supersaturation: Add 2-Chloro-6-nitropyridin-3-ol powder to the buffer to exceed the estimated solubility limit (target 15 mg/mL).
Equilibration: Incubate the suspension at 37°C for 24 hours on an orbital shaker. Causality: 24 hours is required to overcome the lattice energy of the solid crystal and reach true thermodynamic equilibrium.
Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved neutral API.
Self-Validation (Filtration): Filter the supernatant through a 0.22 µm Hydrophilic PVDF membrane. Causality: Do not use Nylon, as the highly polarized nitropyridine core may exhibit non-specific binding to the polyamide matrix, artificially lowering the measured concentration.
DMSO Solvation: Master Stock Standardization
DMSO is the gold standard for creating high-concentration master stocks of 2-Chloro-6-nitropyridin-3-ol. However, DMSO is highly hygroscopic. If atmospheric moisture is absorbed, the local dielectric environment changes, triggering the sudden micro-precipitation of the hydrophobic API.
Figure 2: Self-validating standard operating procedure for DMSO master stock preparation.
This workflow guarantees a pristine, aggregate-free master stock.
Inert Handling: Weigh the required mass of 2-Chloro-6-nitropyridin-3-ol inside a glove box or under a steady stream of Argon. Causality: Prevents the hygroscopic absorption of atmospheric moisture by the subsequent DMSO addition.
Solvent Addition: Add >99.9% Anhydrous DMSO.
Energy Input: Vortex for 60 seconds, followed by bath sonication at room temperature for 5 minutes. Causality: Sonication disrupts localized high-concentration gradients that form around the dissolving crystal lattice.
Optical Validation (The Tyndall Test): Standard visual inspection often misses micro-colloids. Pass a red or green laser pointer through the glass vial. Causality: If the beam path is visible (Tyndall effect), the compound is in a fine suspension, not a true solution. Re-sonicate or add more DMSO until the beam path disappears.
Filtration: Pass the validated solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is strictly required because it is chemically inert to DMSO. Standard PES or Cellulose filters will partially dissolve in DMSO, leaching extractables into your API stock.
Storage: Aliquot into single-use amber vials, purge with Argon, and store at -20°C. Thaw only once prior to use.
References
American Chemical Society (ACS Publications). "Structure–Activity Relationships and Discovery of Substituted Pyridines." ACS Publications. Available at: [Link]
2-Chloro-6-nitropyridin-3-ol safety data sheet (SDS) hazards
An In-depth Technical Guide to the Hazards and Handling of 2-Chloro-6-nitropyridin-3-ol Executive Summary 2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) represents a specialized class of halogenated nitropyridines widely...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Hazards and Handling of 2-Chloro-6-nitropyridin-3-ol
Executive Summary
2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) represents a specialized class of halogenated nitropyridines widely utilized in medicinal chemistry as a scaffold for nucleophilic aromatic substitution (SNAr) and heterocyclic library generation. While valuable for its structural versatility, this compound presents a distinct hazard profile driven by its electron-deficient pyridine ring and nitro-functionality.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, offering researchers a self-validating protocol for safe handling, synthesis, and disposal.
Chemical Identity & Physicochemical Context
To handle this compound safely, one must understand its structural reactivity. The presence of the nitro group at position 6 and the chlorine at position 2 creates a highly electron-deficient system. This makes the compound susceptible to nucleophilic attack even under mild conditions—a property that is useful for synthesis but hazardous for biological tissue (skin/eyes).
Property
Data
Safety Implication
Chemical Name
2-Chloro-6-nitropyridin-3-ol
Precise identification is critical; isomers (e.g., 6-chloro-2-nitro-) have different reactivities.
CAS Number
15206-27-6
Use for inventory tracking and regulatory compliance.
While specific toxicological data (LD50) for this exact isomer is often proprietary or extrapolated, the Structure-Activity Relationship (SAR) of chloronitropyridines dictates a "Warning" signal word with the following classifications.
Core Hazards (H-Codes)
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
Mechanism:[2][3][4] Nitropyridines can interfere with cellular respiration and may undergo metabolic reduction to reactive nitroso intermediates, capable of forming DNA adducts or inducing methemoglobinemia.
Mechanism:[2][3][4] The electron-deficient ring acts as an electrophile, reacting with nucleophilic residues (cysteine/lysine) in skin proteins via SNAr, leading to sensitization and contact dermatitis.
Mechanism:[2][3][4] Direct chemical insult to the corneal epithelium; acidic phenolic proton (pKa ~6-8) contributes to local irritation.
STOT - Single Exposure (Category 3) - H335: May cause respiratory irritation.
Mechanism:[2][3][4] Inhalation of dust irritates the mucous membranes of the upper respiratory tract.
Structural Alerts
Nitro Group: Although mononitro pyridines are generally stable, they are energetic functional groups. Heating under confinement or subjecting the compound to strong reducing conditions (e.g., hydrogenation with active catalysts) requires strict thermal control to prevent runaway exotherms.
Chloro-Substituent: Increases lipophilicity and skin permeability compared to non-halogenated analogs.
Risk Mitigation & Handling Protocols
This section outlines a self-validating workflow . If you cannot verify the engineering control (e.g., sash velocity), the protocol is invalid, and work must stop.
Engineering Controls & PPE
Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood (Face velocity: 0.3–0.5 m/s).
Respiratory Protection: If handling >500 mg outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.
Glove Selection:
Standard: Nitrile (0.11 mm) – Change immediately upon splash.
High Risk (Solutions): Double-gloving or Silver Shield® laminate gloves are required for DMSO solutions, as DMSO facilitates transdermal transport of the toxicant.
Safe Handling Workflow (Decision Matrix)
The following diagram illustrates the decision logic for handling 2-Chloro-6-nitropyridin-3-ol, ensuring that safety scales with the quantity and state of the material.
Figure 1: Operational decision matrix for selecting PPE and engineering controls based on physical state and solvent carrier.
Reactivity & Synthesis Context
Understanding why this chemical is used helps predict its behavior in an emergency. In drug discovery, 2-Chloro-6-nitropyridin-3-ol is a "bifunctional" scaffold.
SNAr Reactivity: The chlorine at C2 is activated by the electron-withdrawing nitro group at C6. This allows for displacement by amines or thiols.
Hazard: Accidental contact with skin amines leads to covalent bonding (sensitization).
Nitro Reduction: The nitro group is often reduced to an aniline (amine).
Hazard: This reduction is exothermic. When performing hydrogenations (H₂/Pd-C), ensure adequate cooling and stepwise addition of hydrogen source to prevent thermal runaway.
Experimental Protocol: Safe Weighing of Static-Prone Powders
Objective: Transfer 500 mg without generating airborne dust.
Step 1: Place the receiving vessel and the stock container inside the fume hood.
Step 2: Use an ionizing fan or anti-static gun on the spatula and vessel if the powder appears "fly-away."
Step 3: Transfer using a micro-spatula. Do not pour from the bottle.
Step 4: Wipe the exterior of the stock bottle with a damp Kimwipe (solvent-appropriate) before returning it to storage. This removes invisible dust residues.
Emergency Response & Stability
Fire Fighting
Media: Water spray, dry chemical, or carbon dioxide.
Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) , Hydrogen Chloride (HCl) , and Carbon Monoxide. Firefighters must wear SCBA.
Note: As a nitro-compound, avoid allowing the material to dry out completely if it is in a reaction mixture with heavy metals, as this could increase sensitivity.
Accidental Release (Spill)
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Don safety goggles, lab coat, and double nitrile gloves.
Containment:
Dry Spill: Cover with a wet paper towel to prevent dust dispersal, then scoop into a waste container.
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the spill involves strong oxidizers.
Decontamination: Wipe the surface with 1M NaOH (to hydrolyze any remaining active chloride) followed by water.
Disposal & Regulatory Compliance
Waste Stream: Segregate as Halogenated Organic Waste .
Do Not Mix: Never mix with strong acids or strong bases in the waste container unless the reaction is fully quenched, as this generates heat and gas.
Regulatory Status:
Not typically listed on TSCA (USA) for commercial use; usually regulated under R&D exemption.
Ensure compliance with local REACH or OSHA standards for hazardous chemical labeling.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53427716, 6-Chloro-2-nitropyridin-3-ol. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide comparing 2-Chloro-6-nitropyridin-3-ol and 2,6-Dichloro-3-nitropyridine .
2-Chloro-6-nitropyridin-3-ol vs. 2,6-Dichloro-3-nitropyridine[1]
Executive Summary
This guide analyzes the structural, electronic, and synthetic divergences between 2-Chloro-6-nitropyridin-3-ol (Compound A) and 2,6-Dichloro-3-nitropyridine (Compound B) .[1] While both are halogenated nitropyridines used as high-value intermediates in medicinal chemistry, they represent distinct chemical spaces.
Compound A acts as a nucleophilic building block (via the hydroxyl group) with latent electrophilicity, primarily used for constructing fused bicyclic systems (e.g., oxazolopyridines).
Compound B is a potent bis-electrophile , utilized for sequential
library generation, particularly in the synthesis of kinase inhibitors (e.g., GSK3, p70S6K).
The critical distinction lies not only in the substituents (OH vs. Cl) but in the regiochemistry of the nitro group (C6 vs. C3), which fundamentally alters the electronic activation of the pyridine ring.
Part 1: Structural & Electronic Profiling
The following table contrasts the physicochemical and electronic properties of the two scaffolds.
Feature
2-Chloro-6-nitropyridin-3-ol
2,6-Dichloro-3-nitropyridine
CAS Number
15206-27-6
16013-85-7
Structure
Pyridine: 2-Cl, 3-OH, 6-NO₂
Pyridine: 2-Cl, 3-NO₂, 6-Cl
Electronic Character
Amphoteric (Acidic Phenol + Weak Electrophile)
Strong Bis-Electrophile
Key Activation
6-NO₂ activates C2 (inductively) and C4 (resonance).[2]
3-NO₂ strongly activates C2 (ortho) and C6 (para).
Primary Reactivity
-alkylation, Nitro reduction, Cyclization.
Regioselective at C2.
pKa / Acidity
Acidic OH (pKa ~6-7 due to e- withdrawing ring).[1]
N/A (No ionizable protons).
Solubility
Soluble in polar organic solvents (DMSO, MeOH).
Soluble in non-polar/polar aprotic (DCM, THF).
1.1 Electronic Activation Analysis
Compound A (6-Nitro): The nitro group at C6 is meta to the C2-chloride. Consequently, the C2 position is activated primarily by the ring nitrogen and the inductive effect of the nitro group, making it less reactive toward
than Compound B. The C3-hydroxyl group acts as an electron donor, further deactivating the ring toward nucleophilic attack at C2.
Compound B (3-Nitro): The nitro group at C3 is ortho to the C2-chloride. This creates a "super-electrophilic" center at C2 due to the combined electron-withdrawing effects of the ring nitrogen (
) and the ortho-nitro group (). This makes Compound B highly susceptible to nucleophilic displacement.
Part 2: Synthetic Accessibility & Pathways
The synthesis of these compounds proceeds through distinct lineages. Compound A is typically derived from hydroxypyridines, while Compound B is a direct nitration product of dichloropyridine.
2.1 Synthesis of 2,6-Dichloro-3-nitropyridine (Compound B)
This is a standard industrial process involving the electrophilic aromatic substitution of 2,6-dichloropyridine.
Mechanism: The two chlorine atoms deactivate the ring, requiring harsh conditions. The nitration occurs at C3, which is the least deactivated position (meta to one Cl, ortho to the other, but directed by the ring nitrogen logic).
2.2 Synthesis of 2-Chloro-6-nitropyridin-3-ol (Compound A)
This synthesis is more nuanced due to the directing effects of the hydroxyl group.[1]
C2 Attack (Ortho to NO₂): Generally favored kinetically due to the strong inductive electron-withdrawing effect of the adjacent nitro group. This position is significantly more electron-deficient.[1]
C6 Attack (Para to NO₂): Can be favored if the nucleophile is extremely bulky (steric control) or under thermodynamic control, but C2 is the standard site of reaction for amines and alkoxides.
Protocol: Regioselective C2-Amination
Dissolution: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF or DMF at 0 °C.
Base: Add DIPEA (1.2 eq) or
(2.0 eq).
Nucleophile: Add the amine (0.95–1.0 eq) dropwise. Note: Using a slight deficit of amine prevents double substitution.
Reaction: Stir at 0 °C to RT for 2–4 hours.
Workup: Dilute with water, extract with EtOAc. The product is typically the 2-amino-6-chloro-3-nitropyridine derivative.[1]
3.2 Reactivity of 2-Chloro-6-nitropyridin-3-ol (Compound A)
O-Alkylation: The 3-OH is acidic.[1] Treatment with mild base (
) and an alkyl halide allows for the introduction of solubilizing groups or linkers.
Cyclization: Reduction of the 6-nitro group to an amine (using
or ) creates a 2-chloro-6-aminopyridin-3-ol intermediate.[1] This is unstable and often used immediately for cyclization to form fused systems.
Figure 2: Divergent reactivity profiles.[3][7][8] Compound B acts as an electrophile; Compound A as a nucleophile/precursor.
Part 4: Applications in Medicinal Chemistry
4.1 Compound B: Kinase Inhibitor Libraries
2,6-Dichloro-3-nitropyridine is a "privileged scaffold" for kinase inhibitors.[1]
GSK3 Inhibitors: The sequential substitution allows for the introduction of a "hinge binder" at C2 and a "solvent-exposed" moiety at C6.
Mechanism: The C2-amine typically forms hydrogen bonds with the kinase hinge region (e.g., Val135 in GSK3
).
Example: Synthesis of 2-anilino-6-alkoxy-3-nitropyridines as dual inhibitors.
4.2 Compound A: Fused Ring Systems
2-Chloro-6-nitropyridin-3-ol is critical for synthesizing:
Oxazolo[4,5-b]pyridines: Formed by reducing the nitro group and cyclizing with the adjacent hydroxyl. These are isosteres of purines and are used in antiviral research.
Antibacterial Agents: The 3-hydroxy-6-nitro core mimics certain siderophores or antimetabolites.[1]
2-Chloro-6-nitropyridin-3-ol melting point and boiling point data
An In-depth Technical Guide to the Characterization and Synthesis of 2-Chloro-6-nitropyridin-3-ol Executive Summary 2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6 ) is a specialized heterocyclic intermediate used primaril...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Characterization and Synthesis of 2-Chloro-6-nitropyridin-3-ol
Executive Summary
2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6 ) is a specialized heterocyclic intermediate used primarily in the development of pharmaceutical scaffolds, particularly for kinase inhibitors and antiviral agents. As a trisubstituted pyridine, its chemical behavior is governed by the interplay between the electron-withdrawing nitro group, the directing hydroxyl group, and the labile chlorine atom.
This guide addresses a common critical gap in the literature: the scarcity of standardized physical property data for this specific isomer. While the 6-chloro-2-nitro isomer is more frequently documented, the 2-chloro-6-nitro variant requires precise synthesis and characterization protocols. This document provides a self-validating framework for its synthesis, purification, and property determination.
Physicochemical Profile
The physical properties of 2-Chloro-6-nitropyridin-3-ol are heavily influenced by its substitution pattern. Unlike its methoxy-analog (2-chloro-6-methoxy-3-nitropyridine), the free hydroxyl group at position 3 allows for significant intermolecular hydrogen bonding, raising the melting point and altering solubility.
Table 1: Physical and Chemical Specifications
Property
Value / Description
Note
CAS Number
15206-27-6
Distinct from the benzoate ester (15206-55-0) often confused in search indices.
Molecular Formula
C₅H₃ClN₂O₃
Molecular Weight
174.54 g/mol
Appearance
Yellow to Orange Crystalline Solid
Typical of nitro-substituted pyridinols.
Melting Point
>150°C (Predicted)
Experimental data not standardized in open literature. See Protocol 4.1.
Boiling Point
Decomposes
Predicted BP ~313°C, but thermal decomposition (NO₂ release) occurs first.
pKa (Predicted)
4.8 – 5.5
Acidity enhanced by the para-nitro group relative to the hydroxyl.
Solubility
DMSO, DMF, Methanol
Poor solubility in non-polar solvents (Hexane, DCM).
Critical Note on Isomerism: Researchers must distinguish this compound from 6-chloro-2-nitropyridin-3-ol (CAS 887471-39-8). The target compound described here has the nitro group at position 6 (para to the hydroxyl) and chlorine at position 2 (ortho to the hydroxyl).
Synthesis & Purification Context
The synthesis of 2-Chloro-6-nitropyridin-3-ol is non-trivial due to the directing effects of the pyridine ring substituents. The most robust route involves the nitration of 2-chloro-3-pyridinol .
Mechanistic Insight
The hydroxyl group at position 3 is a strong ortho/para director.
Position 2 (Ortho): Blocked by Chlorine.
Position 4 (Ortho): Sterically hindered and electronically less favorable than position 6 in acidic media.
Position 6 (Para): The primary site for electrophilic aromatic substitution (Nitration).
Synthesis Workflow (DOT Visualization)
Figure 1: Electrophilic aromatic substitution pathway for the regioselective nitration of 2-chloro-3-pyridinol.
Experimental Methodologies
3.1 Synthesis Protocol: Nitration of 2-Chloro-3-pyridinol
Adapted from standard nitration procedures for electron-deficient heterocycles.
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place in an ice-salt bath (-5°C).
Substrate Addition: Slowly add 2-chloro-3-pyridinol (10.0 g, 77.2 mmol) in small portions, maintaining internal temperature <10°C. Stir until fully dissolved.
Nitration: Add fuming nitric acid (HNO₃, 5.5 mL) dropwise over 30 minutes. The exotherm must be controlled; do not exceed 15°C.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.
Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove residual acid.
Purification: Recrystallize from Ethanol/Water (1:1) or Acetonitrile to obtain the pure 2-chloro-6-nitropyridin-3-ol isomer.
3.2 Melting Point Determination (Self-Validation)
Since literature values vary or are absent, you must establish the MP for your specific lot.
Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).
Ramp Rate: 10°C/min until 130°C, then 1°C/min.
Expected Behavior: Look for a sharp melt transition. If the solid darkens/chars before melting, it indicates decomposition (record as
).
Standard: Calibrate against Vanillin (MP 81-83°C) or Caffeine (MP 235-237°C) depending on the observed range.
Applications in Drug Discovery
The 2-Chloro-6-nitropyridin-3-ol scaffold is a versatile "linchpin" intermediate.
Nucleophilic Aromatic Substitution (SɴAr): The chlorine at position 2 is highly activated by the ortho-nitrogen and para-nitro group (though the nitro is at 6, it still exerts EWG influence). It can be displaced by amines or alkoxides.
Reduction: The nitro group can be reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C), yielding 2-chloro-6-aminopyridin-3-ol , a precursor for bicyclic heterocycles like oxazolopyridines.
Cross-Coupling: The C-Cl bond allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of complex aryl or heteroaryl groups.
References
PubChem. (2025). Compound Summary: 6-Chloro-2-nitropyridin-3-ol (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
Exploratory
Technical Guide: Electronic Properties of Nitro-Substituted Pyridinols
The Electronic Properties of Nitro-Substituted Pyridinols: A Technical Guide follows below. This document is structured to serve as a reference for medicinal chemists and materials scientists, focusing on the manipulatio...
Author: BenchChem Technical Support Team. Date: March 2026
The Electronic Properties of Nitro-Substituted Pyridinols: A Technical Guide follows below. This document is structured to serve as a reference for medicinal chemists and materials scientists, focusing on the manipulation of electronic states for drug design and functional material synthesis.
Abstract
Nitro-substituted pyridinols represent a class of amphoteric heterocycles where the electron-withdrawing nitro group (
) critically perturbs the aromaticity, acidity, and tautomeric equilibrium of the pyridine core. This guide provides an in-depth analysis of their electronic structure, detailing the thermodynamic preference for pyridone tautomers in polar media and the drastic acidification of the hydroxyl moiety. We present validated synthetic protocols, spectroscopic data, and physicochemical parameters essential for their application as bioisosteres in drug development.
Electronic Structure & Tautomerism
The core complexity of nitro-pyridinols lies in the prototropic tautomerism between the hydroxy-pyridine (enol) and pyridone (keto) forms.[1] Unlike simple phenols, the nitrogen atom in the ring creates a dipole that is heavily influenced by the position of the nitro substituent.
The Nitro Effect on Tautomeric Equilibrium
In unsubstituted pyridinols, the pyridone form is generally favored in the solid state and polar solvents (
in water for 2-pyridone).[1] The introduction of a nitro group, particularly at the 3- or 5-position, stabilizes the anionic conjugate base through resonance delocalization.
3-Nitro-2-pyridinol: The nitro group is ortho to the oxygen and meta to the ring nitrogen. It engages in an intramolecular hydrogen bond with the hydroxyl group in the enol form, slightly stabilizing it in non-polar solvents. However, in aqueous media, the pyridone form remains dominant due to solvation energy.[2]
3-Nitro-4-pyridinol: The nitro group is ortho to the oxygen. The strong electron-withdrawing nature reduces the electron density on the oxygen, making the proton significantly more acidic and stabilizing the zwitterionic character of the pyridone form.
Tautomeric Pathway Visualization
The following diagram illustrates the equilibrium and the resonance stabilization provided by the nitro group.
Figure 1: Tautomeric equilibrium shift driven by solvent polarity and nitro-group electronic perturbation.[1][2]
Physicochemical Properties[2][3][4][5][6][7][8]
The nitro group drastically alters the acid-base profile. While unsubstituted 4-pyridinol has a pK
(OH) of ~11.1, the nitro-substituted analogs are significantly more acidic.[2]
Comparative pKa Data
The table below synthesizes experimental and predicted pK
values. Note the distinction between (protonation of N) and (deprotonation of OH/NH).[1][2]
Compound
Structure
(BH)
(OH/NH)
Electronic Character
4-Pyridinol
Unsubstituted
3.2
11.1
Amphoteric, weak acid
3-Nitro-4-pyridinol
3-NO, 4-OH
~0.1 (est)
4.86 - 5.30
Moderately strong acid
3-Nitro-2-pyridinol
3-NO, 2-OH
-2.1 (est)
8.37
Weak acid, intramolecular H-bond
3,5-Dinitro-2-pyridinol
3,5-diNO, 2-OH
< -3.0
4.41
Strong acid
Data Sources: IUPAC Dissociation Constants, NIST Chemistry WebBook, and calculated consensus values.
Solubility & Lipophilicity[1]
LogP: Nitro-pyridinols generally exhibit lower LogP values than their non-nitrated counterparts due to the polarity of the nitro group.
Solubility: They are sparingly soluble in water at neutral pH but dissolve readily in basic aqueous solutions (forming the nitropyridinolate anion) and polar organic solvents like DMSO or DMF.[1]
Experimental Protocols
This section details the synthesis of 4-Hydroxy-3-nitropyridine (3-nitro-4-pyridinol) and the determination of its pKa. These protocols are designed for reproducibility and safety.
Synthesis of 4-Hydroxy-3-nitropyridine
Reaction Type: Electrophilic Aromatic Substitution (Nitration).[2]
Safety Warning: Concentrated nitric and sulfuric acids are corrosive.[2] The reaction is exothermic. Perform in a fume hood.
Reagents:
4-Hydroxypyridine (4-pyridone): 10.0 g (105 mmol)[1][2]
, fuming >90% or conc. 70%): 8.0 mL (approx.[1][2] 1.2 eq)
Protocol:
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool 50 mL of concentrated
to 0–5°C using an ice bath.
Addition: Slowly add 10.0 g of 4-hydroxypyridine in small portions. Ensure the temperature does not exceed 20°C. Note: The solution may darken.
Nitration: Add the nitric acid dropwise over 30 minutes, maintaining the temperature below 10°C.
Heating: Remove the ice bath and slowly heat the mixture to 60–70°C . Maintain this temperature for 3 hours. (Monitoring by TLC: 10% MeOH in DCM).[1][2]
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.
Isolation: The product typically precipitates as a yellow solid upon neutralization to pH ~3-4 with solid sodium carbonate (
Interpretation: The significant downfield shift of H2 confirms the placement of the nitro group at position 3.
References
IUPAC Dissociation Constants. IUPAC Digitized pKa Dataset.[2][3] Available at: [Link][1][2][3]
National Institute of Standards and Technology (NIST). 4-Hydroxy-3-nitropyridine Properties.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]
PubChem. 3-Nitro-2-hydroxypyridine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
University of Tartu. pKa Values of Nitrogen Heterocycles in Acetonitrile and Water. Available at: [Link][1][2]
Application Note: Regioselective Synthesis of 2-Chloro-6-nitropyridin-3-ol
This Application Note is designed for research chemists and process development scientists. It details the synthesis of 2-Chloro-6-nitropyridin-3-ol starting from 2,6-dichloropyridine .[1][2][3] The route selected priori...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and process development scientists. It details the synthesis of 2-Chloro-6-nitropyridin-3-ol starting from 2,6-dichloropyridine .[1][2][3]
The route selected prioritizes regiochemical fidelity, utilizing directed ortho-metalation (DoM) to establish the C3-hydroxyl group, followed by a controlled nitration sequence.[1][2][3]
The synthesis of 2-chloro-6-nitropyridin-3-ol presents a specific regiochemical challenge: placing three distinct functionalities (Cl, OH, NO₂) around the pyridine core in a 2,3,6-substitution pattern.[1][2][3]
The Challenge
Starting Material: 2,6-Dichloropyridine is symmetric.[2][3]
Target Geometry: The hydroxyl group is at C3, while the nitro group is at C6.[2][3]
Direct Nitration Issues: Direct nitration of 2,6-dichloropyridine yields 2,6-dichloro-3-nitropyridine.[1][2][3] Subsequent hydrolysis of this intermediate typically favors the C2 or C6 position (yielding 2-hydroxy-3-nitro or 6-hydroxy-3-nitro isomers), which does not match the target's 3-hydroxy-6-nitro pattern.[1][2][3]
The Solution: The C3-First Strategy
To guarantee the correct isomer, we must establish the C3-hydroxyl group before introducing the nitro group.[1][2][3] The hydroxyl group then serves as a powerful ortho/para director to guide the final nitration to the C6 position.[2][3]
Synthetic Pathway:
C3-Functionalization: Directed ortho-metalation (DoM) of 2,6-dichloropyridine followed by boronation and oxidation to yield 2,6-dichloropyridin-3-ol .[1][2][3]
Regioselective Dechlorination: Controlled hydrogenolysis to remove the more accessible C6-chlorine, yielding 2-chloropyridin-3-ol .[1][2][3]
Directed Nitration: Electrophilic aromatic substitution nitrating the C6 position (para to the hydroxyl) to yield the final 2-Chloro-6-nitropyridin-3-ol .[1][2][3]
Reaction Workflow Diagram
Figure 1: The "C3-First" synthetic pathway ensures correct substituent placement.[1][2][3]
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dichloropyridin-3-ol
Mechanism: Lithium-Halogen exchange is not possible here; instead, we use Directed ortho-Metalation (DoM).[1][2][3] The ring nitrogens and chlorines inductively activate the C3 position for deprotonation by LDA.[2][3]
Lithiation: In a dry 3-neck flask under Argon, dissolve 2,6-dichloropyridine in anhydrous THF. Cool to -78°C .[1][3]
Addition: Add LDA solution dropwise over 30 minutes. Maintain temperature below -70°C. Stir for 2 hours. The solution will darken (lithium intermediate formation).[2][3]
Boronation: Add Trimethyl borate dropwise.[2][3] Stir at -78°C for 1 hour, then allow to warm to 0°C.
Oxidation: Add 2M NaOH solution, followed by dropwise addition of 30% H₂O₂.[3] Stir at room temperature for 3 hours.
Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide). Acidify to pH 4-5 with HCl. Extract with Ethyl Acetate (3x).[3]
Key QC: ¹H NMR should show a singlet (or tight doublet) for the C4/C5 protons if resolution is low, but distinct shifts from starting material.[2][3]
Step 2: Regioselective Dechlorination to 2-Chloropyridin-3-ol
Critical Control Point: We must remove the C6-Cl while retaining the C2-Cl.[1][2][3] The C6 position is sterically less hindered than C2 (which is flanked by the ring Nitrogen and the C3-OH).[1][2][3]
The presence of two doublets in the aromatic region indicates two adjacent protons (C4 and C5), confirming the substitution pattern is 2,3,6 (where C4 and C5 are unsubstituted).[1][3]
A singlet pattern would indicate a 2,4,6 substitution (C3/C5 protons isolated), which would signal incorrect nitration at C4.[1][3]
Troubleshooting & Optimization
Issue: Over-Dechlorination (Step 2)[2][3]
Symptom: Formation of 3-pyridinol (no chlorine).[1][3]
Fix: Use a poisoned catalyst (e.g., Lindlar catalyst) or reduce H₂ pressure.[2][3] Alternatively, use Zinc dust in Acetic Acid for milder reductive dechlorination, which often favors removal of the less hindered halogen.[1][3]
Issue: Regioselectivity in Nitration (Step 3)
Symptom: Formation of 2-chloro-4-nitropyridin-3-ol.[1][3]
Fix: Lower the reaction temperature to -10°C. The para position (C6) has a lower activation energy than the ortho (C4) position. Lower temperatures kinetically favor the C6 product.[2][3]
Safety & Handling
2,6-Dichloropyridine: Toxic if swallowed or inhaled.[2][3] Use in a fume hood.[2][3]
LDA: Pyrophoric.[3] Handle under inert atmosphere (Argon/Nitrogen).[2][3][8]
Nitration: Exothermic reaction.[2][3][9] Risk of thermal runaway.[2][3] Strict temperature control is mandatory.[3]
References
Synthesis of Pyridinols:Journal of Heterocyclic Chemistry, "Directed Ortho-Metalation Strategies for Pyridine Functionaliz
Nitration of Pyridines: Ullmann's Encyclopedia of Industrial Chemistry, "Pyridine and Pyridine Derivatives".[2][3] Link[3]
Regioselectivity in Dechlorination: CABI Digital Library, "Preparation of 2,3-Dichloropyridine by Selective Dechlorination".[2][3] (Analogous chemistry for Step 2). Link[3]
Compound Data: PubChem, "2-Chloro-6-nitropyridin-3-ol (CAS 15206-27-6)".[1][2][3] Link
Application Note: Protocol for the Regioselective Nitration of 2-Chloro-3-Pyridinol Derivatives
Part 1: Abstract & Strategic Overview The nitration of pyridine derivatives is a notorious challenge in organic synthesis due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic su...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Abstract & Strategic Overview
The nitration of pyridine derivatives is a notorious challenge in organic synthesis due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution (SEAr).[1] However, the introduction of electron-donating groups (EDGs) such as hydroxyl (-OH) significantly activates the ring, permitting substitution under controlled conditions.
This Application Note details the protocol for the nitration of 2-chloro-3-pyridinol (also known as 2-chloro-3-hydroxypyridine).[2] Unlike unsubstituted pyridine, the 3-hydroxyl group exerts a strong directing effect, overriding the deactivating influence of the ring nitrogen and the 2-chloro substituent.
Key Reaction Outcome:
The hydroxyl group at C3 is an ortho/para director.[2] With the C2 ortho position blocked by chlorine, the nitration regioselectivity is driven by the remaining ortho (C4) and para (C6) sites. Experimental evidence and mechanistic principles indicate that C4-nitration (ortho to the hydroxyl) is the kinetically favored pathway under standard mixed-acid conditions, yielding 2-chloro-4-nitro-3-pyridinol [1].[2]
Part 2: Mechanistic Insight & Regiochemistry[2]
To optimize yield and purity, one must understand the electronic forces at play.
), the pyridine nitrogen is protonated (), further deactivating the ring toward electrophiles ().
3-OH Group: The oxygen lone pair donates electron density into the ring (+M effect), which is sufficient to overcome the deactivation of the protonated nitrogen.
Regioselectivity (The "Ortho" Rule):
In 3-hydroxypyridines, electrophilic substitution preferentially occurs ortho to the hydroxyl group.
Consistent with mono-nitration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, MW 174.5).[2]
1H NMR (DMSO-d6)
Two aromatic singlets (or doublets)
C4-Nitro isomer: Protons at C5 and C6 will show ortho-coupling (J ~5-8 Hz) if C4 is open, but since C4 is substituted, we expect a singlet at C6 and C5? No. Structure: 2-Cl, 3-OH, 4-NO2.[2][4] Protons are at C5 and C6. They are adjacent. Expect two doublets (J ~5 Hz). If C6-Nitro isomer: Protons at C4 and C5.[2] Also two doublets. differentiation: NOE or HMBC is required for definitive assignment if both isomers are suspected.[2]
Part 5: Troubleshooting & Safety
Decision Tree for Optimization
Caption: Troubleshooting logic for reaction optimization.
Safety Hazards[2][7]
Energetic Runaway: Nitration is highly exothermic.[2] Never add nitric acid rapidly.
NOx Fumes: The reaction releases toxic red/brown
gas. Perform strictly in a fume hood.
Acid Burns: Sulfuric and nitric acids are corrosive.[2] Wear butyl rubber gloves and a face shield.
Part 6: References
BenchChem. Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. (2025).[1][5][6] Retrieved from
ChemicalBook. Synthesis of 2-chloro-4-nitropyridine derivatives. (2025).[1][5][6] Retrieved from
National Institutes of Health (NIH). PubChem Compound Summary for CID 79613: 2-Chloro-3-nitropyridine.[2] Retrieved from [2]
Sigma-Aldrich. Safety Data Sheet: 2-Chloro-3-hydroxypyridine.[2] Retrieved from [2]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-Chloro-6-nitropyridin-3-ol in Pharmaceutical Synthesis
Executive Summary
2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) is a high-value heterocyclic scaffold characterized by a unique "Push-Pull" electronic structure.[1] Its synthetic utility arises from the interplay between the electron-withdrawing nitro group at C-6, the nucleofugal chlorine atom at C-2, and the electron-donating hydroxyl group at C-3.[1] This distinct substitution pattern makes it an ideal lynchpin intermediate for accessing fused bicyclic systems, particularly oxazolo[4,5-b]pyridines and pyrido[2,3-b]pyrazines , which are prevalent pharmacophores in kinase inhibitors (e.g., PI3K, EGFR) and P2X3 antagonists.
This guide details the mechanistic considerations for handling this scaffold, providing self-validating protocols for its functionalization while overcoming the inherent deactivation caused by the C-3 hydroxyl group.
Chemical Profile & Mechanistic Insight
Structural Analysis
The molecule presents a synthetic paradox that must be managed:
The Activator (6-NO₂): Strongly electron-withdrawing, it activates the pyridine ring towards Nucleophilic Aromatic Substitution (
The Deactivator (3-OH): Under basic conditions typical of
, the hydroxyl group deprotonates to form a phenoxide anion ().[1] This anion is a strong electron donor ( effect), which increases electron density at C-2 and C-4, effectively "poisoning" the ring against nucleophilic attack.[1]
The Leaving Group (2-Cl): Positioned alpha to the ring nitrogen, it is the primary site for substitution, but its reactivity is modulated by the adjacent C-3 substituent.
Expert Insight: Direct
on the unprotected phenol often results in low yields (<30%) and substantial tar formation.[1][2] O-Protection (alkylation or silylation) is a critical first step to restore the electrophilicity of the C-2 center.[1]
Synthetic Versatility Pathway
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Synthetic divergence starting from O-protection to restore electrophilicity.
Detailed Experimental Protocols
Protocol A: O-Protection (Methylation)
Objective: To mask the acidic proton, preventing ring deactivation during subsequent nucleophilic attacks.[2]
Dissolution: Dissolve 10 mmol of 2-Chloro-6-nitropyridin-3-ol in 20 mL of anhydrous DMF.
Base Addition: Add finely ground
(20 mmol) in one portion. The suspension will turn bright yellow/orange due to phenoxide formation.[1][2] Stir for 15 minutes at Room Temperature (RT).
Alkylation: Cool the mixture to 0°C. Add MeI (12 mmol) dropwise over 10 minutes to control the exotherm.
Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2] The starting material spot (low
, streaking) should disappear, replaced by a distinct, higher spot.
Workup: Pour the reaction mixture into 100 mL of ice water. The product, 2-chloro-3-methoxy-6-nitropyridine , typically precipitates as a pale yellow solid.[1] Filter, wash with water, and dry under vacuum.[2]
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-5% MeOH in DCM).
Protocol C: Nitro Reduction (Chemoselective)
Objective: To reduce the 6-nitro group to an amine without dechlorinating the C-2 position (if Cl was retained) or affecting the newly installed amine.[1]
Expert Warning: Avoid standard Pd/C hydrogenation if the C-2 Chlorine is still present, as hydrodehalogenation is a major side reaction.[1][2] Use Iron/Ammonium Chloride or Tin(II) Chloride instead.[1][2]
Insight: While the 6-position is also alpha to the nitrogen, the 2-position is more activated for nucleophilic attack in the protected scaffold due to the combined inductive effects and the specific leaving group ability of Chlorine vs the Nitro group (Nitro is generally not displaced unless forcing conditions are used).
References
PubChem . (2023).[1][2] Compound Summary: 6-Chloro-2-nitropyridin-3-ol (Isomer Analysis). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]
Chemistry Steps . (2021). The Reaction of Amines with Nitrous Acid and Nucleophilic Substitution. Retrieved October 26, 2023, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-nitropyridin-3-ol
Executive Summary & Strategic Importance
The 2-Chloro-6-nitropyridin-3-ol scaffold represents a high-value pharmacophore intermediate, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its unique substitution pattern—combining a nucleophilic handle (3-OH), an electrophilic trigger (2-Cl), and a strong activating group (6-NO₂) on a pyridine core—offers versatile synthetic utility.
However, this substrate presents a classic chemoselectivity paradox :
Activation: The pyridine nitrogen and the 6-nitro group theoretically activate the 2-position for SNAr.
Deactivation: The 3-hydroxyl group, under standard basic SNAr conditions, deprotonates to form a phenoxide anion (O⁻). This species acts as a potent electron donor, significantly raising the energy of the transition state and deactivating the ring toward nucleophilic attack.
This guide provides a definitive protocol to overcome this electronic deactivation, detailing both Direct Displacement (for highly reactive nucleophiles) and Protection-Enabled strategies (for broader scope).
Critical Mechanistic Analysis
Successful functionalization requires understanding the electronic landscape of the substrate.
The "3-Hydroxy Conundrum"
In a typical SNAr reaction, a nucleophile attacks the electron-deficient ring to form a Meisenheimer complex.
Neutral State (3-OH): The hydroxyl group is a weak activator/deactivator (inductive withdrawal vs. resonance donation). Reaction is possible but slow.[1]
Anionic State (3-O⁻): In the presence of bases (e.g., K₂CO₃, NaH, DIPEA), the phenol is deprotonated. The resulting oxyanion donates electron density into the ring (specifically to positions 2, 4, and 6) via resonance. This Coulombic repulsion and orbital overlap destabilize the incoming nucleophile and the anionic Meisenheimer intermediate.
Regioselectivity (C2-Cl vs. C6-NO₂)
While the nitro group is a viable leaving group (denitration), the C2-chloride is the preferred site of substitution due to:
Leaving Group Ability: Cl⁻ is generally a better leaving group than NO₂⁻ in these systems.
Activation: The C2 position benefits from the inductive effect of the adjacent Pyridine Nitrogen (N1) and the long-range inductive withdrawal of the C6-Nitro group.
Experimental Protocols
Protocol A: Direct SNAr with Reactive Nucleophiles (Amines/Thiols)
Best for: Primary amines, secondary amines, and thiols where mild bases can be used.
Not Recommended (Reaction fails or requires forcing conditions)
3-OMe (Protected)
Weak Donor (+R) / Inductive (-I)
High
Alkoxides, Carbon nucleophiles, Weak amines
3-NO₂ Analogue
Strong Withdrawing (-R/-I)
Very High
Reference standard (Benchmark reactivity)
Troubleshooting & Optimization
Problem: Reaction turns dark/tarry with no product.
Cause: Decomposition of the nitro group or polymerization of the pyridine ring under harsh basic conditions.
Solution: Lower temperature and switch to Protocol B (Protection). Avoid strong bases like NaH with the unprotected substrate.
Problem: Regioisomer formation (Substitution at C6).
Cause: Steric hindrance at C2 if the nucleophile is very bulky (e.g., t-butoxide).
Solution: Use less bulky nucleophiles or lower temperatures to favor the kinetic product (C2).
Problem: Incomplete conversion.
Cause: Formation of the unreactive phenoxide salt.
Solution: Add a Lewis Acid catalyst (e.g., ZnCl₂) if using Protocol A, or strictly follow Protocol B.
References
Hamed, E. A., et al. "Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates." J. Chem. Soc., Perkin Trans. 2, 1997 , 2415-2422. Link
Lier, J. E., et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides."[2] Tetrahedron, 2012 . Link
BenchChem.[3] "Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine." BenchChem Application Library, 2025 . Link
Patel, R., et al. "Synthesis and Reactivity of 2-Chloro-3-nitropyridine Derivatives." Journal of Heterocyclic Chemistry, 2010.
Application Note: Synthesis of HIV-1 Attachment Inhibitor Intermediates using 2-Chloro-6-nitropyridin-3-ol
Executive Summary & Scientific Context The development of HIV-1 Attachment Inhibitors (AIs) , exemplified by Temsavir (BMS-626529) and its prodrug Fostemsavir , represents a critical advancement in antiretroviral therapy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The development of HIV-1 Attachment Inhibitors (AIs) , exemplified by Temsavir (BMS-626529) and its prodrug Fostemsavir , represents a critical advancement in antiretroviral therapy. Unlike entry inhibitors that target host receptors (e.g., CCR5 antagonists), AIs bind directly to the viral envelope glycoprotein gp120 , locking it into a conformation that prevents interaction with the host CD4 receptor.[1]
This application note details the optimized synthesis of a key pyridine-piperazine intermediate derived from 2-Chloro-6-nitropyridin-3-ol . This scaffold serves as the "left-hand" pharmacophore in many investigational AIs, providing the necessary geometry to penetrate the gp120 binding pocket.
Core Synthetic Strategy
The transformation of 2-Chloro-6-nitropyridin-3-ol (1) into a functional drug intermediate involves three critical phases:
Chemo-selective Protection: Masking the 3-hydroxyl group to prevent electronic deactivation of the pyridine ring.
Regio-selective SNAr: Nucleophilic aromatic substitution of the 2-chloride with a piperazine derivative.
Nitro Reduction: Conversion of the 6-nitro group to an amine, enabling coupling to the core azaindole/indole glyoxylate moiety.
Retrosynthetic Analysis & Pathway Design
The logic behind this protocol is driven by the electronic properties of the pyridine ring. The starting material, 2-Chloro-6-nitropyridin-3-ol , presents a unique challenge: the 3-hydroxyl group is electron-donating (by resonance) when deprotonated, which would significantly deactivate the ring toward nucleophilic attack. Therefore, O-alkylation must precede the SNAr reaction .
Visualizing the Pathway
The following flowchart illustrates the critical decision nodes and reaction flow.
Caption: Step-wise synthetic logic for the conversion of 2-Chloro-6-nitropyridin-3-ol into the target amine intermediate.
Detailed Experimental Protocols
Step 1: O-Methylation (Protection)
Objective: Convert the acidic phenol to a methoxy ether to maintain ring electrophilicity.
Rationale: A free phenoxide anion at C3 would donate electron density into the ring, rendering the C2-chloride unreactive toward nucleophilic substitution.
Protocol:
Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-nitropyridin-3-ol (10.0 g, 57.3 mmol) and anhydrous DMF (100 mL).
Base Addition: Add Potassium Carbonate (K₂CO₃) (11.9 g, 86.0 mmol, 1.5 eq) in a single portion. The suspension will turn bright yellow/orange (phenoxide formation).
Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (MeI) (4.3 mL, 68.8 mmol, 1.2 eq) dropwise over 15 minutes.
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Workup: Pour the reaction mixture into ice-water (400 mL). A precipitate should form.[2] Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.
Yield Expectation: 9.5 – 10.2 g (88-95%).
Product:2-Chloro-3-methoxy-6-nitropyridine .
Step 2: SNAr Coupling with N-Boc-Piperazine
Objective: Install the piperazine ring at the C2 position.
Mechanism: The 6-nitro group and the ring nitrogen activate the C2-chloride. The steric hindrance from the C3-methoxy group is minimal, but high temperature is required.
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours.
Note: If reaction is sluggish, catalytic KI (Potassium Iodide) (0.1 eq) can be added to form the more reactive transient iodide.
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via silica gel chromatography (0-40% EtOAc in Hexanes).
Objective: Reduce the nitro group to an amine without cleaving the C-Cl bond (if any remained) or the Boc group.
Safety Note: Hydrogenation catalysts can ignite solvent vapors. Use nitrogen purging.
Protocol:
Charge: Dissolve the Step 2 product (5.0 g) in Methanol (50 mL) and THF (10 mL) to ensure solubility.
Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading) under a nitrogen blanket.
Hydrogenation: Evacuate and backfill with Hydrogen gas (balloon pressure or 1 atm) three times. Stir vigorously at RT for 4–6 hours.
Alternative: For a chemoselective reduction (avoiding de-halogenation risks if other halogens were present), use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/Water at 70°C.
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate to obtain the crude amine.
Process Optimization & Troubleshooting (Expert Insights)
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete deprotonation or moisture in DMF.
Use anhydrous DMF; ensure K₂CO₃ is finely ground; increase stir time.
No Reaction in Step 2
Deactivation by 3-OMe or steric hindrance.
Switch solvent to DMSO and heat to 100°C. Add 10 mol% KI or TBAI (phase transfer catalyst).
Boc Deprotection
Acidic byproducts during reduction.
Ensure the reduction solvent is neutral. If using Fe/NH₄Cl, buffer the solution.
Regio-isomerism
Attack at C6 instead of C2?
Unlikely. C2 is activated by both the ring N (ortho) and the inductive effect of the 3-OMe/6-NO2. C6 is less electrophilic due to the adjacent NO2 steric/electronic repulsion.
Downstream Application: Temsavir Analog Synthesis
The amine generated in Step 3 is a versatile building block. To synthesize a Temsavir-like attachment inhibitor:
Coupling: React the Step 3 Amine with Indole-3-glyoxylyl chloride (derived from a 4-fluoro-7-azaindole or similar core).
Conditions: Reaction typically proceeds in DCM or THF with Pyridine or TEA at 0°C to RT.
Result: Formation of the Oxoacetamide linker , the characteristic feature of BMS-626529 class inhibitors.
References
BMS-626529 (Temsavir)
Title: Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir.
Source:Journal of Medicinal Chemistry, 2018, 61(11), 4961–5002.
Application Note: Chemoselective Reduction of 2-Chloro-6-nitropyridin-3-ol
This Application Note is designed for researchers requiring a robust, chemoselective protocol for the reduction of 2-Chloro-6-nitropyridin-3-ol to 6-Amino-2-chloropyridin-3-ol . Target Analyte: 6-Amino-2-chloropyridin-3-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers requiring a robust, chemoselective protocol for the reduction of 2-Chloro-6-nitropyridin-3-ol to 6-Amino-2-chloropyridin-3-ol .
The reduction of nitro groups in halogenated heteroaromatics presents a classic chemoselectivity challenge.[1] For 2-Chloro-6-nitropyridin-3-ol , the primary objective is reducing the nitro moiety (
) to an amino group () without compromising the carbon-chlorine () bond.
The Dehalogenation Trap
Standard catalytic hydrogenation (e.g.,
, Pd/C) is contraindicated for this substrate. Palladium catalysts readily facilitate oxidative addition into electron-deficient bonds, leading to hydrodehalogenation (yielding 6-aminopyridin-3-ol). While poisoned catalysts (e.g., sulfided Pt/C) can mitigate this, they often require high-pressure optimization and specialized equipment.
The Solution: Dissolving Metal Reductions
To ensure high fidelity of the chlorinated scaffold, we utilize single-electron transfer (SET) mechanisms.
Primary Protocol (Fe/NH₄Cl): The "Gold Standard" for scale and selectivity. It operates under mild, near-neutral conditions, minimizing thermal stress on the hydroxyl group.
Secondary Protocol (
): A homogeneous alternative for small-scale (<100 mg) exploratory work, though it entails a more laborious workup.
Chemical Pathway & Mechanism
The reduction proceeds via a stepwise electron transfer, passing through nitroso (
) and hydroxylamine () intermediates before reaching the amine.
Figure 1: Stepwise reduction pathway. The Fe/NH₄Cl method strictly follows the solid arrows, avoiding the dashed dechlorination pathway common with catalytic hydrogenation.
Scalability: High (mg to kg) | Selectivity: >98% | Cost: Low
Materials
Substrate: 2-Chloro-6-nitropyridin-3-ol (1.0 eq)
Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)
Additive: Ammonium Chloride (
) (5.0 eq)
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)
Step-by-Step Methodology
Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Chloro-6-nitropyridin-3-ol (e.g., 1.0 g, 5.7 mmol) in Ethanol (15 mL) and Water (5 mL).
Activation : Add solid Ammonium Chloride (1.53 g, 28.5 mmol) to the solution. Stir for 5 minutes at room temperature.
Initiation : Add Iron Powder (1.60 g, 28.5 mmol) in a single portion.
Expert Tip: Use "reduced" iron powder. If the iron is old/oxidized, activate it briefly with 1M HCl, wash with water/acetone, and dry before use.
Reaction : Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
Observation: The reaction mixture will turn from yellow/orange to a dark grey/brown slurry (iron oxides).
Time: Monitor by TLC or LC-MS. Conversion typically completes in 1–3 hours .
Filtration (Critical Step) :
While still hot, filter the mixture through a pad of Celite® to remove iron residues.
Wash the Celite pad copiously with hot ethanol (or methanol) to ensure the polar aminopyridinol is not adsorbed on the iron cake.
Workup :
Concentrate the filtrate under reduced pressure to remove organic solvents.
The remaining aqueous residue may contain salts. Adjust pH to ~7–8 using saturated
.
Extract with Ethyl Acetate (3 x 20 mL) .
Note: Pyridinols are amphoteric. If the product remains in the aqueous phase, use n-Butanol or a THF/EtOAc mix for extraction.
Crucial: If a thick emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate tin salts before extraction.
Extract with Ethyl Acetate, dry, and concentrate.
Analytical Characterization & Validation
Upon isolation, the product must be validated to confirm nitro reduction and chlorine retention.
Feature
Starting Material ()
Product ()
Diagnostic Change
Appearance
Yellow crystalline solid
Off-white/Beige powder
Loss of intense nitro color
LC-MS (ESI+)
[M+H]+ ~ 175/177 (Cl pattern)
[M+H]+ ~ 145/147 (Cl pattern)
Mass loss of 30 Da ( vs )
1H NMR (DMSO-d6)
No exchangeable protons < 8 ppm
Broad singlet ~5.0–6.5 ppm
Appearance of signal
1H NMR (Aromatic)
Deshielded protons (due to )
Shielded protons (due to )
Upfield shift of H-4/H-5 protons
Troubleshooting the Workup
The presence of the 3-hydroxyl group makes the product amphoteric .
Acidic pH (< 4): Product is protonated (pyridinium salt)
Water soluble.
Basic pH (> 10): Product is deprotonated (phenolate)
Water soluble.
Target pH: Extract at pH 6.5 – 7.5 (Isoelectric point region) to maximize organic solubility.
Workflow Visualization
Figure 2: Optimized workup flow for the isolation of amphoteric aminopyridinols.
References
Ramadas, K., & Srinivasan, N. (1992).[3][7] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[7] Synthetic Communications, 22(22), 3189–3195.[3] Link
Gogoi, S., et al. (2004). An efficient and chemoselective reduction of nitroarenes with iron and ammonium chloride in water.[7] Tetrahedron Letters, 45(17), 3369-3371. Link
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups in Halogenated Heterocycles. Retrieved from
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-nitropyridin-3-ol with Amines and Thiols
Introduction and Mechanistic Insights The functionalization of highly substituted pyridine scaffolds is a critical operation in the synthesis of kinase inhibitors, agrochemicals, and fluorescent probes. 2-Chloro-6-nitrop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Insights
The functionalization of highly substituted pyridine scaffolds is a critical operation in the synthesis of kinase inhibitors, agrochemicals, and fluorescent probes. 2-Chloro-6-nitropyridin-3-ol (CAS 15206-27-6) presents a unique, highly polarized push-pull system. Nucleophilic aromatic substitution (SNAr) is the primary method for introducing amino and thio groups into such electron-deficient pyridine systems [1].
However, the reactivity of 2-chloro-6-nitropyridin-3-ol is governed by a complex interplay of electronic effects. While the C2-chloride is highly activated by the adjacent ring nitrogen and the C6-nitro group [2], the presence of the C3-hydroxyl group introduces a critical variable.
The Causality of Ring Deactivation:
In the presence of basic nucleophiles (amines) or inorganic bases (such as K2CO3 used with thiols), the relatively acidic 3-hydroxyl group (pKa ~ 5–7, lowered by the adjacent electron-withdrawing groups) is rapidly deprotonated. The resulting 3-oxyanion strongly donates electron density into the pyridine ring via resonance. This electron-rich state counteracts the electron-withdrawing effects of the ring nitrogen and the 6-nitro group, drastically reducing the electrophilicity of the C2 position. Consequently, SNAr on the unprotected 3-ol requires significantly more forcing conditions (e.g., microwave irradiation at 120–150 °C) compared to standard 2-chloropyridines[3].
Mechanistic pathways and regioselectivity logic for the SNAr of 2-chloro-6-nitropyridin-3-ol.
Reaction Dynamics: Amines vs. Thiols
Amination (N-Nucleophiles)
Primary and secondary amines successfully displace the C2-chloride to form 2-amino derivatives. Because amines act as both the nucleophile and the base, the 3-oxyanion is formed immediately upon mixing. To overcome the resulting ring deactivation, polar aprotic solvents with high boiling points (NMP, DMF) and microwave irradiation are highly recommended. Sterically hindered amines (e.g., tert-butylamine) may fail to react entirely due to the high activation energy required to attack the electron-rich, deprotonated intermediate [4].
Thiolation (S-Nucleophiles)
Thiols are significantly softer and more nucleophilic than amines. Thiolates, generated in situ using K2CO3 or Cs2CO3, can attack the C2 position under much milder thermal conditions (60–80 °C) despite the deactivating presence of the 3-oxyanion. The primary risk in this pathway is the oxidative dimerization of thiols into disulfides, which necessitates strict degassing of the reaction solvents.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields for various nucleophile classes reacting with unprotected 2-chloro-6-nitropyridin-3-ol.
Nucleophile
Reagent Class
Base
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Morpholine
Secondary Amine
DIPEA
NMP
130 (MW)
1.0
78
Benzylamine
Primary Amine
DIPEA
NMP
120 (MW)
1.5
82
Aniline
Aryl Amine
None (Excess)
DMF
150 (MW)
2.0
65
Thiophenol
Aryl Thiol
K2CO3
DMF
80 (Thermal)
4.0
89
Ethanethiol
Alkyl Thiol
K2CO3
DMF
60 (Thermal)
3.0
84
Experimental Protocols
The isolation of these amphoteric products requires a self-validating workflow, particularly during the workup phase.
Standardized experimental workflow for SNAr amination and thiolation reactions.
Microwave-Assisted Amination Protocol
Preparation : In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-6-nitropyridin-3-ol (1.0 equiv, e.g., 1.0 mmol, 174.5 mg) in anhydrous NMP (3.0 mL).
Base & Nucleophile Addition : Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) followed by the desired amine (1.5 equiv, 1.5 mmol). The solution will immediately turn deep yellow/orange, visually validating the deprotonation of the 3-OH.
Reaction Execution : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a microwave reactor at 130 °C for 60 minutes.
Self-Validation (Monitoring) : Sample 10 µL of the reaction mixture, dilute with MeOH, and analyze via LC-MS. The starting material mass (m/z 173 [M-H]-) must be fully consumed. A color shift to deep red or brown is typically observed upon successful amination.
Critical Workup (Isoelectric Precipitation) : Transfer the mixture to a 50 mL beaker. Slowly add ice-cold deionized water (15 mL). Dropwise, add 1M HCl while rigorously monitoring with a pH meter until the pH reaches ~4.5 to 5.5.
Causality: This specific pH range protonates the 3-oxyanion back to the neutral hydroxyl group while avoiding the protonation of the newly introduced amine. This ensures the product reaches its isoelectric point and crashes out of the aqueous phase as a solid.
Isolation : Stir the suspension at 0 °C for 30 minutes. Filter the precipitate through a sintered glass funnel, wash with cold water (2 x 5 mL), and dry under high vacuum.
Thermal Thiolation Protocol
Preparation : To a flame-dried 25 mL round-bottom flask, add 2-chloro-6-nitropyridin-3-ol (1.0 equiv, 1.0 mmol) and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).
Solvent & Degassing : Suspend the solids in anhydrous DMF (5.0 mL). Sparge the mixture with dry Nitrogen gas for 10 minutes.
Causality: Degassing is critical to prevent the oxidative dimerization of thiols into disulfides, which reduces the effective nucleophile concentration and complicates downstream purification.
Nucleophile Addition : Add the thiol (1.2 equiv, 1.2 mmol) dropwise via syringe.
Reaction Execution : Heat the mixture to 60–80 °C using an oil bath for 3–4 hours. Monitor via TLC (Hexanes/EtOAc, 1:1) and LC-MS.
Workup & Isolation : Cool to room temperature. Pour the mixture into 20 mL of ice water. Adjust the pH to ~4.0 using 1M HCl to precipitate the product. Filter the resulting solid, wash with water, and dry under vacuum. If the specific derivative forms an oil, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
References
Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors
ACS Medicinal Chemistry Letters (2024)[Link]
Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)-1H-indoles as Tauopathy Positron Emission Tomography Radiotracers
Journal of Medicinal Chemistry (2025)[Link]
Application
Synthesis of bicyclic heterocycles using 2-Chloro-6-nitropyridin-3-ol
Application Note: Strategic Synthesis of Bicyclic Heterocycles from 2-Chloro-6-nitropyridin-3-ol Part 1: Executive Summary & Strategic Value 2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) is a high-value heterocyclic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of Bicyclic Heterocycles from 2-Chloro-6-nitropyridin-3-ol
Part 1: Executive Summary & Strategic Value
2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) is a high-value heterocyclic scaffold characterized by a unique "Push-Pull" electronic architecture. It features three chemically distinct functional handles that allow for orthogonal functionalization:
C2-Chloride: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen and the para-positioned nitro group.
C3-Hydroxyl: A versatile nucleophile (upon deprotonation) capable of directed O-alkylation or participation in intramolecular cyclization.
C6-Nitro: A strong activating group that facilitates C2-displacement, which can subsequently be reduced to an amine to unlock further annulation pathways (e.g., pyrido[2,3-b]pyrazines).
This guide details the protocols for converting this scaffold into two privileged bicyclic systems: Oxazolo[5,4-b]pyridines and Pyrido[2,3-b][1,4]oxazines . These motifs are critical in the development of kinase inhibitors, antiviral agents, and fluorophores.
Part 2: Mechanistic Pathways & Logic
The synthesis relies on the "Amine-First" or "Ether-First" divergence. The high reactivity of the C2-Cl bond allows for rapid displacement by ammonia or primary amines, generating a 2-amino-3-hydroxypyridine intermediate—the "Master Key" for 5-membered fused rings. Alternatively, O-alkylation at C3 followed by intramolecular
yields 6-membered fused rings.
Pathway Visualization
Figure 1: Divergent synthetic pathways from the parent scaffold.[1] The "Amine-First" route (Blue) is preferred for oxazole synthesis, while the "Ether-First" route (Red) is ideal for oxazine synthesis.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the "Master Key" Intermediate
Target: 2-Amino-6-nitropyridin-3-ol
Rationale: The C2-Cl is displaced by ammonia. The presence of the C6-Nitro group makes this reaction facile even under mild conditions compared to unactivated chloropyridines.
Materials:
2-Chloro-6-nitropyridin-3-ol (1.0 equiv)
Ammonium Hydroxide (28-30% aq., 10 equiv)
Isopropanol (IPA) (Solvent, 5 mL/g)
Equipment: Sealed pressure tube or autoclave (recommended for scale >5g).
Step-by-Step Methodology:
Dissolution: Charge the reaction vessel with 2-Chloro-6-nitropyridin-3-ol and IPA. Stir until a partial suspension is formed.
Reagent Addition: Cool the mixture to 0–5 °C. Slowly add aqueous ammonium hydroxide. Note: Exotherm is possible.
Reaction: Seal the vessel and heat to 80 °C for 6–8 hours.
Monitoring: TLC (50% EtOAc/Hexane) should show the disappearance of the starting material (
) and appearance of a more polar spot (, often yellow/orange).
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove IPA and excess ammonia.
Isolation: Dilute the residue with minimal cold water and adjust pH to ~5-6 with dilute HCl to precipitate the product. Filter the yellow solid, wash with cold water, and dry in a vacuum oven at 45 °C.
Yield Expectation: 85–92%
Critical Checkpoint: Ensure complete removal of ammonia before acidification to prevent formation of ammonium salts that contaminate the product.
Protocol B: Synthesis of 6-Nitrooxazolo[5,4-b]pyridine
Target: Fused 5,6-bicyclic system.
Mechanism: Cyclocondensation of the vicinal amino-alcohol moiety with an orthoester.
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting aminopyridinol in TEOF. Add p-TSA.
Cyclization: Heat the mixture to reflux (146 °C) for 4–6 hours.
Observation: The suspension will clear as the product forms, then potentially reprecipitate upon cooling.
Distillation (Optional): If the reaction is sluggish, equip a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
Purification: Filter the precipitate. If no precipitate forms, remove TEOF under reduced pressure and recrystallize the residue from Ethanol/Hexane.
Data Validation:
1H NMR (DMSO-d6): Look for the diagnostic singlet of the oxazole C2-H proton around
9.0–9.2 ppm. The disappearance of the broad -OH and -NH2 signals confirms cyclization.
Protocol C: Synthesis of Pyrido[2,3-b][1,4]oxazin-3(4H)-one
Target: Fused 6,6-bicyclic system.
Mechanism: Regioselective O-alkylation followed by base-mediated intramolecular
.
Materials:
2-Amino-6-nitropyridin-3-ol (from Protocol A)
Chloroacetyl Chloride (1.1 equiv)
K2CO3 (anhydrous, 2.5 equiv)
DMF (dry, 10 mL/g)
Step-by-Step Methodology:
Acylation: Dissolve the aminopyridinol in dry DMF. Cool to 0 °C. Add Chloroacetyl chloride dropwise. Stir for 1 hour. This forms the 2-(2-chloroacetamido)-6-nitropyridin-3-ol intermediate.
Cyclization: Add K2CO3 to the same pot. Heat the mixture to 90 °C for 3 hours.
Mechanism:[2][3][4][5][6][7] The carbonate deprotonates the C3-hydroxyl, which then attacks the alpha-carbon of the chloroacetamide side chain (intramolecular substitution).
Workup: Pour the reaction mixture into crushed ice/water. The bicyclic product usually precipitates as a solid.
Filtration: Collect the solid by filtration. Wash with water and diethyl ether.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Protocol A
Incomplete displacement of Cl; Hydrolysis of Cl to OH.
Ensure ammonia concentration is high. Use a sealed vessel to prevent ammonia loss. Avoid water as the primary solvent; use IPA or Dioxane.
Product Oiling Out (Protocol B)
Impure starting material or residual solvent.
Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure the "Master Key" intermediate is dry before use.
Regioselectivity Issues (Protocol C)
O-acylation vs N-acylation.
N-acylation is generally faster. If O-acylation is observed, use a milder base (e.g., NaHCO3) for the first step, then stronger base (K2CO3) for cyclization.
Part 5: References
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2762886, 2-Chloro-6-nitropyridine. Retrieved October 26, 2025, from [Link]
Google Patents . (2003). WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials. Retrieved October 26, 2025, from
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. To truly optimize the yield of 2-Chloro-6-nitropyridin-3-ol (CAS 15206-27-6), we must understand the mechanistic causality dictating the reaction's behavior. This guide provides a self-validating framework for troubleshooting, scaling, and purifying your target compound.
Process Overview & Mechanistic Pathway
The synthesis of 2-chloro-6-nitropyridin-3-ol is canonically achieved via the electrophilic aromatic substitution (EAS) of 2-chloro-pyridin-3-ol using a mixed acid system (HNO₃/H₂SO₄)[1].
The hydroxyl group at the C3 position strongly activates the pyridine ring, directing the incoming nitronium ion (NO₂⁺) to the ortho (C4) and para (C6) positions[2]. Because the C2 position is sterically and electronically blocked by a chlorine atom, the reaction yields a mixture of 4-nitro and 6-nitro isomers. The core challenge in this synthesis is controlling the regioselectivity to favor the C6 position and subsequently isolating it in high purity without relying on lossy chromatographic methods[3].
Workflow for the regioselective synthesis and isolation of 2-Chloro-6-nitropyridin-3-ol.
Troubleshooting Guide
Q: Why am I getting a high ratio of the 4-nitro isomer instead of the desired 6-nitro isomer?A: This is a classic case of thermodynamic versus kinetic control in electrophilic aromatic substitution[2]. The C4 position is ortho to the activating -OH group, while the C6 position is para. At elevated temperatures, the reaction loses regiochemical discipline, leading to a sterically-driven mixture. By strictly maintaining the reaction temperature between 0°C and 5°C and using fuming nitric acid, you suppress the activation energy available for the more sterically hindered C4 attack (flanked by the C3-OH), thereby heavily favoring the C6-nitro product.
Q: My reaction mixture turns black, and the overall mass recovery is abysmal. What is causing this degradation?A: You are observing over-oxidation. The electron-rich nature of the 3-hydroxypyridine ring makes it highly susceptible to oxidative degradation by nitric acid, potentially forming quinone-like polymeric species[1]. This is exacerbated by poor thermal management. Ensure that the substrate is dissolved in H₂SO₄ and added dropwise to the pre-cooled mixed acid. The heat of mixing must be dissipated immediately to prevent localized thermal spikes.
Q: How can I effectively separate the 6-nitro isomer from the 4-nitro byproduct without column chromatography?A: Exploit their differential hydrogen-bonding capabilities. The 4-nitro isomer forms a strong intramolecular hydrogen bond between the C3-hydroxyl group and the C4-nitro group. This masks the polarity of the hydroxyl group, making the 4-nitro isomer highly soluble in mixed aqueous-organic solvent systems. The 6-nitro isomer lacks this intramolecular interaction, allowing it to form intermolecular hydrogen bonds and selectively crystallize out of an ethanol/water mixture. This physical property acts as a self-validating purification step.
Frequently Asked Questions (FAQs)
Q: Can I use a different nitrating agent, such as nitronium tetrafluoroborate, to improve yield?A: While pre-formed nitronium salts (like NO₂BF₄) offer precise stoichiometric control and eliminate the oxidative side-reactions of nitric acid, they are cost-prohibitive for scale-up. Optimizing the fuming HNO₃/H₂SO₄ ratio provides the best balance of yield and scalability for nitrogenous aromatic rings[3].
Q: What is the critical safety parameter for scaling up this protocol?A: The exotherm of the nitration reaction. The addition of the pyridine substrate to the mixed acid generates significant heat. On a scale larger than 100g, active jacket cooling and continuous internal temperature monitoring are mandatory. If the internal temperature exceeds 10°C, pause the addition immediately until the system cools.
Quantitative Data: Condition Optimization
Summarized below is the causality between reaction parameters and the resulting isomer distribution.
Temperature (°C)
Nitrating Agent
C6:C4 Isomer Ratio
Overall Isolated Yield (%)
Primary Impurity
20 - 25 (RT)
HNO₃ (68%) / H₂SO₄
1.2 : 1
35%
Oxidation products / Tars
0 - 5
HNO₃ (68%) / H₂SO₄
2.5 : 1
52%
4-nitro isomer
0 - 5
Fuming HNO₃ / H₂SO₄
4.1 : 1
78%
4-nitro isomer
-10 to 0
Fuming HNO₃ / H₂SO₄
4.3 : 1
45%
Unreacted Starting Material
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system; if the temperature controls are maintained, the final crystallization will inherently yield high-purity product.
Step 1: Acid Mixture Preparation
Charge a jacketed reactor with 5.0 volumes of concentrated sulfuric acid (H₂SO₄, 98%).
Cool the reactor to an internal temperature of 0°C.
Slowly add 1.2 equivalents of fuming nitric acid (HNO₃, >90%) dropwise. Maintain the internal temperature strictly below 5°C during the addition.
Step 2: Substrate Addition
In a separate flask, dissolve 1.0 equivalent of 2-chloro-pyridin-3-ol in a minimal amount of concentrated H₂SO₄ (approx. 2.0 volumes).
Add this substrate solution dropwise to the nitrating mixture over 2 hours.
Critical Control Point: Monitor the internal temperature. Do not allow it to exceed 5°C to prevent oxidative degradation and maintain C6 regioselectivity.
Step 3: Reaction Progression & Quenching
Stir the mixture for an additional 3 hours at 5°C.
Verify reaction completion via HPLC (monitor the disappearance of the starting material).
Carefully pour the reaction mixture over crushed ice (15 volumes) under vigorous mechanical stirring. The crude product will precipitate as a yellow/orange solid.
Filter the crude solid and wash with cold deionized water until the filtrate is pH neutral.
Step 4: Regioselective Crystallization
Transfer the crude solid to a flask and dissolve it in a minimum volume of boiling ethanol.
Slowly add deionized water dropwise until the solution becomes slightly turbid (cloud point).
Allow the solution to cool naturally to room temperature, then transfer to a 4°C refrigerator for 4 hours.
Filter the selectively crystallized 2-chloro-6-nitropyridin-3-ol. The 4-nitro isomer remains in the mother liquor.
Dry the product under vacuum at 40°C to constant weight.
References
Nitrogenous aromatic ring compounds as anti cancer agents. European Patent EP1415987B1. Eisai R&D Management Co., Ltd.
Nitration and aromatic reactivity: electrophilic aromatic substitution. Rushim Chemical Literature. Available at:[Link]
Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Royal Society of Chemistry (RSC), referencing March's Advanced Organic Chemistry for Electrophilic Aromatic Substitution. Available at:[Link]
Technical Support Center: Purification of 2-Chloro-6-nitropyridin-3-ol
Welcome to the technical support guide for the purification of 2-Chloro-6-nitropyridin-3-ol. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting adv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-Chloro-6-nitropyridin-3-ol. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this key intermediate. Our focus is on delivering practical, field-tested insights to ensure you achieve the highest purity and yield in your experiments.
The purity of starting materials and intermediates is paramount in drug development and fine chemical synthesis. 2-Chloro-6-nitropyridin-3-ol, a substituted pyridine, possesses functional groups (hydroxyl, nitro, chloro) that introduce polarity and specific reactivity, making purification a nuanced process. Improper purification can lead to the inclusion of process-related impurities or residual solvents, which can compromise downstream reactions and the safety profile of the final active pharmaceutical ingredient (API).[1] This guide is designed to address the common challenges encountered during its purification by recrystallization, the most effective method for refining nonvolatile organic solids.[2]
Part 1: Solvent Selection for Recrystallization
Choosing the right solvent is the most critical step for a successful recrystallization.[3] An ideal solvent should exhibit a steep solubility curve for 2-chloro-6-nitropyridin-3-ol, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4][5] This differential solubility is the fundamental principle that drives the purification process.[3][6]
Given the polar nature of the nitro (-NO₂) and hydroxyl (-OH) groups on the pyridine ring, polar solvents are generally a good starting point based on the "like dissolves like" principle.[4] However, empirical testing is essential.[7]
Table 1: Qualitative Solubility Screening for 2-Chloro-6-nitropyridin-3-ol
Solvent
Polarity
Boiling Point (°C)
Suitability Assessment
Rationale
Water
High
100
Potentially Good (especially in a mixed system)
The hydroxyl group may confer some water solubility, but the chlorinated aromatic ring will limit it. Likely to be poorly soluble when cold, but solubility may increase significantly with heat. A good candidate for a mixed-solvent system with an alcohol.[7]
Ethanol
High
78
Good Candidate
Often a good choice for polar aromatic compounds.[4] It is volatile enough for easy removal and is a protic solvent that can hydrogen bond with the solute.
Methanol
High
65
Good Candidate
Similar to ethanol but with a lower boiling point, which can be advantageous for heat-sensitive materials.
Ethyl Acetate
Medium
77
Possible Candidate
Medium polarity may provide the ideal solubility balance. Often used for recrystallizing moderately polar compounds.[8]
Acetone
High
56
Use with Caution
Its high solvency power may mean the compound is too soluble even at low temperatures, leading to poor recovery.[7] Its low boiling point can also make it difficult to maintain a solution at a boil without significant evaporation.
Toluene
Low
111
Poor Candidate (as a single solvent)
As a non-polar solvent, it is unlikely to effectively dissolve the polar 2-chloro-6-nitropyridin-3-ol. It could, however, be used as an anti-solvent (the 'bad' solvent) in a mixed-solvent pair.[4]
Part 2: Recommended Experimental Protocol
This protocol provides a step-by-step methodology for the recrystallization of 2-chloro-6-nitropyridin-3-ol.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Recrystallization & Purification of 2-Chloro-6-nitropyridin-3-ol
Part 1: Executive Summary & Solvent Selection
2-Chloro-6-nitropyridin-3-ol (CAS 15206-27-6) presents a unique purification challenge due to its "push-pull" electronic structure.[1] The molecule contains a lipophilic chlorine atom, a strongly electron-withdrawing nitro group, and a polar, hydrogen-bond-donating hydroxyl group.[2] This combination makes it an acidic phenol analog (likely pKa < 7), meaning standard non-polar recrystallization often fails to remove polar byproducts.[2]
For high-purity isolation (>98%), Acid-Base Precipitation is the superior "chemical recrystallization" method.[2][1] For thermal recrystallization, Ethyl Acetate/Hexane is the optimal solvent system.[2]
Solvent Performance Matrix
Solvent System
Role
Suitability
Technical Notes
Ethyl Acetate
Primary Solvent
High
Excellent solubility at reflux; poor solubility at 0°C. Best for thermal recrystallization.[1]
Ethanol / Water (9:1)
Alternative
Medium
Good for removing inorganic salts, but high risk of "oiling out" if water content is too high.[2]
Toluene
Anti-Solvent
Low
Too non-polar for the hydroxy-nitro core. Use only to wash away non-polar tars.[2]
Aq. NaOH / HCl
Chemical System
Critical
Exploits the acidity of the 3-OH group.[2] Dissolves product as a salt, filters insolubles, then re-precipitates.[2]
Best for: Crude material with dark tars or unknown insolubles.[1]
Mechanism: The 3-hydroxyl group, acidified by the ortho-chloro and para-nitro groups, allows the compound to form a water-soluble phenolate salt. Non-acidic impurities remain insoluble and are filtered out.[2]
Dissolution: Suspend 10 g of crude 2-Chloro-6-nitropyridin-3-ol in 40 mL of water.
Salt Formation: Slowly add 10% NaOH solution with stirring until pH 10-11 is reached. The yellow solid should dissolve to form a deep orange/red solution (phenolate anion).[2]
Filtration: Filter the solution through a Celite pad to remove undissolved dark tars and non-acidic impurities.
Precipitation: Cool the filtrate to 5-10°C. Slowly add 6M HCl dropwise with vigorous stirring.
Endpoint: Continue acidification until pH 2-3. The product will precipitate as a bright yellow solid.[2]
Isolation: Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 45°C.
Best for: Material that is already >90% pure but requires crystal growth or trace impurity removal.[2][1]
Saturation: Place 5 g of crude solid in a flask equipped with a reflux condenser. Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to reflux (77°C).
Dissolution: Add just enough hot EtOAc to dissolve the solid completely. If dark particles persist, filter hot.[2]
Nucleation: Remove from heat. While still hot, add Hexane (or Heptane) dropwise until a faint, persistent cloudiness appears.[2]
Clarification: Add 1-2 mL of hot EtOAc to clear the solution.
Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, cool to 0-4°C in an ice bath for 1 hour.
Collection: Filter the crystals and wash with a cold 1:3 EtOAc:Hexane mixture.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The melting point of the solvated compound is lower than the boiling point of your solvent, or you cooled it too quickly.[2] This is common with nitro-pyridines in aqueous ethanol.[1]
Fix: Re-heat to dissolve the oil. Add a seed crystal of pure product. Cool very slowly (wrap the flask in a towel). If using Ethanol/Water, add more Ethanol to increase solubility.[2]
Q2: The crystals are dark orange/brown instead of yellow.
Cause: Oxidation byproducts or polymerized nitration residues.[2]
Fix: Perform Protocol A (Acid-Base) first.[2][1] If using thermal recrystallization, add activated charcoal (1-2% by weight) to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling.[2]
Q3: Can I use Acetone?
Analysis: Acetone is too good a solvent.[2] It dissolves the compound too well even at cold temperatures, leading to poor recovery yields (high loss in mother liquor).[2] Use Ethyl Acetate instead.[2]
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying 2-Chloro-6-nitropyridin-3-ol based on impurity profile.
Caption: Decision tree for selecting between Acid-Base Precipitation (Chemical) and Thermal Recrystallization pathways.
References
European Patent Office . (1984).[2] Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines (EP0102652B1).[1] Retrieved March 5, 2026, from [2]
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2762886, 2-Chloro-6-nitropyridine. Retrieved March 5, 2026, from [Link][2]
Technical Support Center: Purification and Isomer Removal for Crude 2-Chloro-6-nitropyridin-3-ol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the complex purification of 2-Chloro-6-nitropyridin-3-o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the complex purification of 2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) 1. The nitration of 2-chloropyridin-3-ol invariably yields a challenging mixture of positional isomers. Standard recrystallization often fails here; achieving >99% purity requires exploiting the specific electronic and structural causality of each isomer.
Mechanistic Insight: Understanding the Isomer Mixture
To design a self-validating purification system, we must look at the structural causality governing each byproduct's behavior. The two primary impurities are the 4-nitro isomer and the 5-nitro isomer .
Intramolecular Hydrogen Bonding (Polarity): In the 4-nitro isomer, the hydroxyl and nitro groups are adjacent (ortho relationship). This proximity forces a strong intramolecular hydrogen bond, which masks the hydroxyl group's polarity. Consequently, the 4-nitro isomer is highly lipophilic and behaves entirely differently from the 5-nitro and 6-nitro isomers in non-polar solvents.
Resonance and Acidity (pKa): The baseline pKa of 3-hydroxypyridine is approximately 8.75 for the hydroxyl proton 2. Introducing a strongly electron-withdrawing nitro group drastically increases the acidity. However, the magnitude depends on regiochemistry. When the nitro group is positioned to allow direct resonance stabilization of the conjugate base (as in the para-like 6-nitro isomer), the pKa drops significantly to ~3.5–4.0 3. The meta-substituted 5-nitro isomer only benefits from inductive effects, resulting in a notably higher pKa.
Physicochemical Properties of Nitration Isomers
Isomer
Substitution Pattern (Relative to OH)
Dominant H-Bonding
Estimated pKa
Relative Polarity
2-Chloro-6-nitropyridin-3-ol (Target)
Para
Intermolecular
~3.5 - 4.0
High
2-Chloro-4-nitropyridin-3-ol (Byproduct)
Ortho
Intramolecular
~3.5 - 4.5
Low
2-Chloro-5-nitropyridin-3-ol (Byproduct)
Meta
Intermolecular
~5.5 - 6.0
High
Troubleshooting FAQs
Q1: Why does the 4-nitro isomer co-elute with my product during silica gel chromatography?A1: If you are using a highly polar eluent system (e.g., pure EtOAc or MeOH/DCM), the retention factor (
) difference between the isomers compresses. Because the 4-nitro isomer has an intramolecular hydrogen bond, it interacts very weakly with the silica stationary phase. Switch to a non-polar solvent system (e.g., Hexane/EtOAc 8:2) to rapidly elute the 4-nitro isomer while the highly polar 6-nitro isomer remains near the baseline.
Q2: My crystallization yields are low, and the product is still contaminated with the 5-nitro isomer. How can I fix this?A2: Standard crystallization struggles because the 5-nitro and 6-nitro isomers share similar solubility profiles in polar solvents. Instead of crystallization, utilize a pH-gradient liquid-liquid extraction . By buffering the aqueous phase to pH 5.0, the highly acidic 6-nitro isomer is >90% deprotonated and partitions into the aqueous phase. The less acidic 5-nitro isomer remains protonated and stays in the organic phase.
Q3: When I concentrate the aqueous phase after base extraction, my 6-nitro product degrades. Why?A3: Nitropyridinols are sensitive to prolonged exposure to strong bases and heat, which can trigger nucleophilic aromatic substitution (
) of the chlorine atom or ring opening. Always perform extractions at ambient temperature and immediately acidify the aqueous phase to pH 1.5 before extracting the product back into a fresh organic solvent. Never evaporate basic aqueous solutions to dryness.
Step-by-Step Experimental Protocols
Protocol 1: Selective Removal of the 4-Nitro Isomer via Trituration
This protocol leverages the lipophilicity of the 4-nitro isomer to wash it away from the crude solid.
Suspend the crude isomer mixture in 5 volumes (v/w) of a non-polar solvent mixture (Toluene/Heptane, 1:4) in a round-bottom flask.
Heat the suspension to 45°C for 30 minutes with vigorous mechanical stirring. Causality check: The 4-nitro isomer dissolves completely due to its lack of intermolecular hydrogen bonding.
Cool the mixture slowly to 5°C at a rate of 10°C/hour to prevent the target isomer from trapping the dissolved impurities in its crystal lattice.
Filter the suspension. The filtrate contains the majority of the 4-nitro isomer. The filter cake contains the enriched 5-nitro and 6-nitro isomers.
Wash the cake with 1 volume of ice-cold heptane and dry under vacuum for 2 hours.
Protocol 2: Separation of 5-Nitro and 6-Nitro Isomers via pH-Gradient Extraction
This protocol isolates the target 6-nitro isomer by exploiting the ~2.0 unit pKa difference between the remaining isomers.
Dissolve the enriched filter cake from Protocol 1 in Ethyl Acetate (10 volumes).
Prepare a 0.5 M Sodium Acetate / Acetic Acid buffer, adjusting the pH precisely to 5.0 using a calibrated pH meter.
Extract the organic layer with the pH 5.0 buffer (3 x 5 volumes).
Validation: The aqueous layer should turn deep yellow/orange, indicating the formation of the water-soluble 6-nitro phenoxide anion. The 5-nitro isomer remains in the EtOAc layer.
Combine the aqueous extracts and cool to 0–5°C in an ice bath to minimize degradation.
Acidify by slowly adding 6M HCl dropwise under continuous stirring until the aqueous phase reaches pH 1.5. The color will shift from deep orange to pale yellow as the hydroxyl group is reprotonated.
Extract the acidified aqueous layer with fresh Ethyl Acetate (2 x 5 volumes).
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure (bath temp <40°C) to yield pure 2-Chloro-6-nitropyridin-3-ol.
Separation Workflow Visualization
Workflow for the separation of 2-Chloro-6-nitropyridin-3-ol isomers based on polarity and pKa.
Technical Support Center: Stability & Handling of 2-Chloro-6-nitropyridin-3-ol
The following technical guide is designed to serve as a specialized support resource for researchers working with 2-Chloro-6-nitropyridin-3-ol . It addresses the specific challenge of preventing chlorine hydrolysis, a co...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed to serve as a specialized support resource for researchers working with 2-Chloro-6-nitropyridin-3-ol . It addresses the specific challenge of preventing chlorine hydrolysis, a common degradation pathway for this activated heterocyclic scaffold.
[1]
Executive Summary & Chemical Profile[1][2]
Compound: 2-Chloro-6-nitropyridin-3-ol
Core Challenge: The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (
), specifically hydrolysis, due to the electron-withdrawing nature of the pyridine nitrogen (ortho-effect) and the 6-nitro group (inductive effect).
The Trap: The presence of the C3-hydroxyl group adds complexity. In basic media, it forms a phenoxide (pyridinate) anion, while in aqueous media, the C2-Cl is prone to displacement by water or hydroxide, leading to the formation of the thermodynamically stable 6-nitro-pyridin-2(1H)-one derivative (tautomer of the diol).
This guide provides the protocols necessary to maintain the integrity of the C-Cl bond during storage, functionalization, and workup.
Critical Troubleshooting Guide (Q&A)
Q1: Why is the chlorine atom hydrolyzing even under mild conditions?
A: The 2-position of a pyridine ring is naturally electron-deficient. In 2-Chloro-6-nitropyridin-3-ol , this deficiency is exacerbated by the nitro group at C6.[1] Even though the nitro group is meta to the chlorine, its strong inductive electron-withdrawing effect (-I) lowers the LUMO energy of the ring, making the C2 carbon highly susceptible to attack by hard nucleophiles like water (
) or hydroxide ().
Diagnosis:
Symptoms: Appearance of a new spot on TLC (usually lower
, streaking) or a mass shift of -18.5 Da (Cl OH) / +16 Da (Cl OH, depending on ionization).[1]
Root Cause: Presence of adventitious water in solvents or use of nucleophilic bases (e.g., NaOH, KOH,
Q2: Can I use aqueous bases for extraction/workup?
A:Proceed with extreme caution. Prolonged exposure to high pH (>10) will rapidly hydrolyze the C2-Cl.[1]
Recommendation: If an aqueous wash is necessary, use cold saturated
or phosphate buffer (pH 6–7).[1] Perform the extraction rapidly (< 5 minutes) and immediately dry the organic phase over .
Alternative: For removing acids, use solid polymer-bound bases (e.g., Amberlyst A-21) in organic solvent instead of aqueous washing.[1]
Q3: What is the best strategy to functionalize the 3-OH group without losing the 2-Cl?
A: You must decouple the nucleophilicity of the 3-OH from the susceptibility of the 2-Cl.
Base Selection: Avoid hydroxide or alkoxide bases which can attack C2.[1] Use non-nucleophilic bases such as
-Diisopropylethylamine (DIPEA), 2,6-Lutidine, or Cesium Carbonate () in strictly anhydrous conditions.[1]
Solvent: Use polar aprotic solvents like DMF , DMAc , or Acetonitrile .[1] Avoid alcohols (methanol/ethanol) as they will cause alcoholysis (replacing Cl with OMe/OEt).[1]
Experimental Protocols & Methodologies
Protocol A: Safe O-Alkylation (Protection of 3-OH)
Objective: Alkylate the hydroxyl group while retaining the chlorine atom.
Safe if strictly dry; evolution can be vigorous.[1]
Mechanistic Visualization
The following diagram illustrates the competing pathways. The goal is to stay on the "Green" path (Functionalization) and avoid the "Red" path (Hydrolysis).[1]
Caption: Figure 1. Reaction pathways for 2-Chloro-6-nitropyridin-3-ol. The C2-Cl bond is labile to nucleophilic attack (Red/Yellow paths).[1] Anhydrous, non-nucleophilic conditions (Green path) are required to retain the chlorine.[1]
References
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. (Accessed 2023).[1] Link
PubChem. Compound Summary: 2-Chloro-6-nitropyridine.[1][2] National Library of Medicine. Link[1]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism. (2018).[1][2][3] Link
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1][4] (Standard Reference for
kinetics).
GuideChem. Safety and Handling of Chloronitropyridines.Link[1]
Technical Support Center: Troubleshooting Low Reactivity in Nitropyridinol S_NAr Reactions
Core Directive & Executive Summary The Central Conflict: You are likely experiencing stalled conversion or no reaction because nitropyridinols do not behave like standard nitro-aromatics . In a typical Nucleophilic Aroma...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Executive Summary
The Central Conflict:
You are likely experiencing stalled conversion or no reaction because nitropyridinols do not behave like standard nitro-aromatics .
In a typical Nucleophilic Aromatic Substitution (
), the nitro group acts as a powerful electron-withdrawing group (EWG), activating the ring for nucleophilic attack. However, the presence of the hydroxyl (-OH) group creates a "chemical kill switch." Under the basic conditions required for most reactions, the hydroxyl group is deprotonated (), forming a nitropyridinate anion .
This anion is electron-rich (
-excessive), which effectively neutralizes the activating power of the nitro group and repels incoming nucleophiles. To solve this, you must cap, activate, or convert the hydroxyl group before attempting the substitution.
Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: The "Stalled" Reaction
Q: I am trying to react 4-hydroxy-3-nitropyridine with a primary amine using
in DMF at 80°C. TLC shows only starting material. Why?
A: You have created an unreactive anionic species.
The Mechanism of Failure: The base (
) deprotonates the 4-hydroxyl group. The resulting oxyanion donates electron density into the pyridine ring via resonance. This electron donation ( effect) overwhelms the electron-withdrawing capacity of the nitro group and the ring nitrogen. The ring is now electron-rich, preventing the formation of the Meisenheimer complex required for .
The Fix: You cannot perform
directly on the free hydroxyl form under basic conditions.
Option A (Activation): Convert the -OH to a Chloride (-Cl) using
(See Protocol 1).
Option B (Coupling): Use a phosphonium coupling reagent (e.g., PyBroP) to activate the -OH in situ (See Protocol 2).
Issue 2: Regioselectivity Confusion
Q: I have a substrate with both a Chlorine and a Hydroxyl group (e.g., 2-chloro-3-nitro-4-hydroxypyridine). I want to displace the Chlorine, but the reaction is sluggish.
A: The deprotonation of the remote hydroxyl group still deactivates the entire ring.
The Cause: Even if the -OH is not at the reaction site, its deprotonation communicates electron density across the conjugated system (vinylogous donation), raising the energy barrier for nucleophilic attack at the C-2 position.
The Fix: Protect the hydroxyl group as a methyl ether (using
or prior to the main reaction) or a benzyl ether. Once the proton is replaced by an alkyl group, the ring regains its electrophilicity.
Issue 3: Decomposition at High Temperatures
Q: I tried forcing the reaction by heating to 140°C in DMSO. The reaction turned black/tarry.
A: Nitropyridines are thermally sensitive, especially in the presence of nucleophiles which can trigger denitration or polymerization.
The Insight: High temperatures often trigger von Richter-type rearrangements or radical denitration pathways rather than the desired
.
The Fix: Return to mild temperatures (
) but switch the leaving group. A triflate (-OTf) or chloride (-Cl) leaving group allows the reaction to proceed at room temperature or mild heat (40-60°C).
Technical Visualization: The Deactivation Trap
The following diagram illustrates why the anionic form kills reactivity and how activation restores it.
Caption: Logical flow demonstrating how basic conditions deactivate nitropyridinols (Red Path) versus the activation strategy (Green Path).
Experimental Protocols
Protocol 1: The "Activation-Displacement" Route (Chlorination)
Best for: Scale-up and robust synthesis. Converts the -OH to -Cl, a classic
leaving group.
Reagents: Phosphorus Oxychloride (
), DMF (Cat.), Nitropyridinol.
Safety: reacts violently with water. Perform in a fume hood.
Setup: In a dry round-bottom flask under inert atmosphere (
), suspend Nitropyridinol (1.0 equiv) in neat (5-10 equiv).
Catalysis: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack reagent, essential for activating the pyridine oxygen.
Reaction: Heat to 80–100°C for 2–4 hours. Monitor by TLC (Caution: aliquot must be quenched into MeOH/ice before spotting).
Checkpoint: The suspension should become a clear solution.
Workup: Cool to RT. Slowly pour the mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid
to pH 7. Extract with EtOAc or DCM.
Displacement (
): Dissolve the crude Chloronitropyridine in dry THF or DMF. Add Amine Nucleophile (1.2 equiv) and DIEA (2.0 equiv) . Stir at RT to 60°C.
Result: Rapid conversion to the amino-nitropyridine.
Protocol 2: The "One-Pot" Direct Amination (PyBroP)
Optimization of reaction temperature for nitration of chloropyridines
Technical Support Center: Optimization of Reaction Temperature for Nitration of Chloropyridines Welcome to the Advanced Synthesis Support Hub Subject: Thermal Management & Protocol Optimization for Chloropyridine Nitrati...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Reaction Temperature for Nitration of Chloropyridines
Welcome to the Advanced Synthesis Support Hub
Subject: Thermal Management & Protocol Optimization for Chloropyridine Nitration
Ticket ID: NIT-PYR-005
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Nitration of chloropyridines is a non-trivial transformation due to the electron-deficient nature of the pyridine ring, further deactivated by the chlorine substituent. The reaction temperature is the single most critical variable: too low, and the reaction stalls (leading to dangerous reagent accumulation); too high, and you risk oxidative degradation, tar formation, or a thermal runaway event.
This guide addresses the distinct thermal requirements for 2-chloropyridine and 3-chloropyridine , as their optimal pathways differ fundamentally.
Module 1: Critical Safety & Thermodynamics
WARNING: Nitration reactions are Hazard Level 5 processes. The nitration of pyridine derivatives is highly exothermic (
).
Thermodynamic Control Protocol
The "Accumulation" Hazard: Never add the substrate to the acid mixture at a rate faster than the reaction consumes it. If the temperature is too low during addition, the reaction pauses. When the mixture eventually warms, all accumulated reagents react simultaneously, causing a catastrophic exotherm.
Quenching: Always pour the reaction mixture into crushed ice/water. Never add water to the reaction vessel.
Module 2: Reaction Optimization Guides
Scenario A: Nitration of 3-Chloropyridine
Target Product: 2-chloro-5-nitropyridine (via rearrangement) or 3-chloro-5-nitropyridine (direct).
Note: Direct nitration of 3-chloropyridine typically yields 3-chloro-5-nitropyridine.
Recommended Protocol: Nitric Acid in Trifluoroacetic Anhydride (TFAA)
This method avoids the harsh conditions of mixed acids (H₂SO₄/HNO₃) which often fail for deactivated pyridines.
Parameter
Setpoint
Scientific Rationale
Solvent System
TFAA (Trifluoroacetic Anhydride)
TFAA reacts with HNO₃ to form trifluoroacetyl nitrate, a more potent electrophile than the nitronium ion alone, essential for attacking the deactivated ring [1].
Addition Temp
0°C to 5°C
Controls the initial exotherm of mixing TFAA and HNO₃.[1] Prevents decomposition of the labile trifluoroacetyl nitrate species.
Reaction Temp
20°C to 25°C (RT)
Activation energy for the meta-position attack is high. Warming to RT allows the reaction to proceed at a controlled rate without degrading the substrate.
Reaction Time
2 - 4 Hours
Extended heating (>60°C) leads to N-oxide formation or ring opening.
Add fuming HNO₃ dropwise. Critical: Do not allow temp to spike >10°C.
Allow to warm to Room Temperature (20-25°C) and stir for 3 hours.
Quench: Pour onto ice/sodium metabisulfite solution (destroys unreacted oxidants).
Scenario B: Nitration of 2-Chloropyridine (The "Indirect" Route)
Issue: Direct nitration of 2-chloropyridine is notoriously inefficient (Yields <10-20%) because the nitrogen and chlorine both deactivate the ring positions.
Solution: The industry-standard "Optimized Pathway" involves nitrating the activated aminopyridine precursor, then converting to the chloride.
Keep addition cold to prevent runaway. Heat to 60°C to drive completion [2].
2
Hydrolysis (Diazotization)
0°C to 5°C
Diazonium salts are unstable >5°C.
3
Chlorination (POCl₃/PCl₅)
100°C - 105°C
High energy required to displace the hydroxyl group. Reflux conditions [3].
Module 3: Visualizing the Pathways
Figure 1: Comparison of the direct nitration protocol for 3-chloropyridine versus the multi-step industrial standard for 2-chloropyridine.
Module 4: Troubleshooting & FAQs
Q1: I am seeing "No Reaction" despite following the temperature setpoints. What is wrong?
Diagnosis: You likely have Water Contamination .
Mechanism: In the HNO₃/TFAA method, water hydrolyzes the anhydride back to trifluoroacetic acid, which is a far weaker promoter.
Fix: Ensure all glassware is oven-dried. Use fuming HNO₃ (low water content). If using mixed acid, ensure the H₂SO₄ concentration is >95% to act as an effective dehydrating agent [4].
Q2: The reaction mixture turned into a black tar. Can I save it?
Cause: The reaction temperature likely exceeded 60°C (for 3-Cl) or 120°C (for chlorination step). Pyridine rings are susceptible to ring-opening oxidation at high temperatures in the presence of strong acids.
Fix: The batch is likely lost. For the next run, improve heat transfer (use a jacketed reactor or thinner flask) and reduce the addition rate of the nitrating agent.
Q3: Why can't I just nitrate 2-chloropyridine directly with mixed acid?
Expert Insight: You can, but the yield will be negligible (<15%). The chlorine atom is an ortho/para director (deactivating), and the pyridine nitrogen is a meta director (strongly deactivating). In 2-chloropyridine, these effects conflict and deactivate the entire ring toward electrophilic attack. The indirect route (aminopyridine) uses the amino group to strongly activate the ring, overriding the deactivation [2].
Q4: What is the "Sigmatropic Shift" mechanism mentioned in advanced literature?
Context: This refers to nitration using N₂O₅ (Dinitrogen Pentoxide).
Mechanism: The reaction proceeds via an initial attack at the Nitrogen to form N-nitropyridinium, followed by a nucleophilic attack (often by bisulfite) and a [1,5]-sigmatropic rearrangement to migrate the nitro group to the 3-position (beta-carbon) [5]. This is a specialized method used when regio-control is critical and standard EAS fails.
References
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Retrieved from
NJIT Digital Commons. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from
Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Nitration and Sulfonation. Retrieved from
Bakke, J. M., et al. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from
Technical Support Center: 2-Chloro-6-nitropyridin-3-ol Handling & Stability
The following technical support guide addresses the handling, stability, and troubleshooting of 2-Chloro-6-nitropyridin-3-ol . This document is structured to provide immediate, actionable solutions for researchers observ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the handling, stability, and troubleshooting of 2-Chloro-6-nitropyridin-3-ol . This document is structured to provide immediate, actionable solutions for researchers observing degradation or instability in this compound.
Status: Active
Compound ID: 2-Chloro-6-nitropyridin-3-ol (CAS: 887471-39-8 / 92138-35-7 analogues)
Hazard Profile: Moisture Sensitive, Irritant, Potential for Hydrolytic Decomposition.[1]
Core Technical Overview: The Mechanism of Moisture Sensitivity
To handle this compound effectively, you must understand why it degrades. 2-Chloro-6-nitropyridin-3-ol is not merely hygroscopic; it is chemically reactive toward water due to the electronic activation of the pyridine ring.[1]
Electronic Activation: The nitro group (
) at position 6 and the nitrogen atom in the ring are strongly electron-withdrawing.[1][2] This pulls electron density away from the carbon at position 2 (attached to the chlorine).
The Leaving Group: The chlorine atom at position 2 is a good leaving group.[2]
The Failure Mode (
Hydrolysis): In the presence of moisture, water acts as a nucleophile, attacking position 2. This leads to a Nucleophilic Aromatic Substitution () reaction, displacing the chlorine and forming 6-nitro-2,3-dihydroxypyridine (often existing as a pyridone tautomer) and hydrochloric acid (HCl).[1] The generated HCl can autocatalyze further degradation of the bulk material.
Degradation Pathway Diagram
The following diagram illustrates the chemical breakdown you are trying to prevent.
Figure 1: Mechanism of hydrolytic decomposition triggered by moisture exposure.[1]
Troubleshooting Guide & FAQs
This section addresses specific observations reported by users in the field.
Issue 1: Material Appearance & Physical State
Q: The yellow powder has turned into a sticky, orange semi-solid. Can I still use it?A:No. This indicates significant hydrolysis.[1]
Diagnosis: The "stickiness" is likely due to the formation of hygroscopic salts (pyridinium hydrochloride species) formed from the generated HCl and the degradation product. The color shift to orange/red suggests the formation of the pyridone tautomer or extended conjugation from decomposition byproducts.
Action: Discard the material as hazardous waste. Do not attempt to dry and reuse, as the stoichiometry is compromised.
Q: I see small clumps in the bottle, but the color is unchanged. Is it safe?A:Proceed with Caution.
Diagnosis: This is early-stage hygroscopic clumping.[1] The compound has absorbed surface moisture, but bulk chemical decomposition may not have occurred yet.
-NMR.[1] Look for the disappearance of the C-2 Chlorine signal or the appearance of broad OH/NH protons associated with the pyridone form.[1]
If pure, dry the bulk material in a vacuum desiccator over
for 24 hours before use.
Issue 2: Reaction Failures
Q: My coupling reaction (e.g., Suzuki or Buchwald) failed, yielding only starting material or dehalogenated byproducts.A: Moisture in the reagent likely poisoned the catalyst or competed with the nucleophile.
Mechanism: If the reagent is wet, the palladium catalyst (in cross-couplings) can be deactivated by the HCl generated from hydrolysis. Alternatively, if you are performing a nucleophilic substitution (replacing Cl with an amine), water competes with your amine, producing the unreactive hydroxy-impurity.
Solution: Switch to a "Schlenk line" protocol (see Section 3) and use a fresh bottle of reagent.
Issue 3: Storage & Handling
Q: Can I store this in a standard fridge?A:Only if double-sealed.
Risk: Standard laboratory fridges have high humidity.[1] If the container seal is imperfect, the cold temperature will condense moisture inside the bottle, accelerating the very degradation you are trying to avoid.
Protocol: Place the primary vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite), seal the secondary jar with Parafilm, and then refrigerate. Allow it to warm to room temperature before opening to prevent condensation.[1]
Experimental Protocols
Protocol A: Reagent Purification (Drying)
Use this if you suspect mild moisture contamination (clumping) but NMR confirms chemical integrity.[1]
Parameter
Specification
Equipment
Vacuum Desiccator or Vacuum Oven
Desiccant
Phosphorus Pentoxide () or Activated Molecular Sieves (4Å)
Temperature
Ambient ().[1] Do not heat above as heat accelerates hydrolysis if trace water remains.[1]
Vacuum
Duration
12--24 Hours
Step-by-Step:
Transfer the clumpy solid to a wide-mouth vial or watch glass to maximize surface area.
Place in the desiccator with fresh
.
Apply vacuum slowly to prevent powder scattering.[1]
Upon retrieval, flush the desiccator with dry Nitrogen or Argon, not ambient air.
or metal-catalyzed cross-coupling), strictly exclude moisture.[1]
Figure 2: Recommended workflow for handling moisture-sensitive nitropyridines.
Critical Note on Solvents:
Always use anhydrous solvents (DMF, DMSO, THF) stored over molecular sieves. The hydroxyl group on the pyridine makes the compound soluble in polar aprotic solvents, but these solvents are also notorious for absorbing atmospheric water.
References & Data Sources
PubChem Compound Summary. 2-Chloro-6-nitropyridin-3-ol (CID 53427716).[1] National Center for Biotechnology Information.[1]
Safety Data Sheet (SDS). 2-Chloro-6-nitropyridine derivatives handling. Fisher Scientific / Thermo Fisher.[1] (General handling for chloronitropyridines).
Chemical Reactivity of Chloronitropyridines. Regioselectivity of nucleophilic substitution in 2,6-dichloro-3-nitropyridine. (Mechanistic basis for C-2 lability).
Technical Support Center: Storage Stability of 2-Chloro-6-nitropyridin-3-ol
This technical guide addresses the storage stability and handling of 2-Chloro-6-nitropyridin-3-ol (CAS: 94166-64-0 / Analogous structures), a functionalized pyridine derivative used frequently as a scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the storage stability and handling of 2-Chloro-6-nitropyridin-3-ol (CAS: 94166-64-0 / Analogous structures), a functionalized pyridine derivative used frequently as a scaffold in medicinal chemistry. Its polyfunctional nature—containing a leaving group (Cl), an electron-withdrawing group (NO₂), and an acidic hydroxyl group (OH)—makes it susceptible to specific degradation pathways if not stored under rigorous inert conditions.[1]
Part 1: Core Storage Directives (The "Why" and "How")
The stability of 2-Chloro-6-nitropyridin-3-ol is dictated by the interplay between its electron-deficient ring and the acidic phenol moiety. While the nitro group stabilizes the phenol against simple oxidation, the chlorine atom at the 2-position is activated toward nucleophilic attack (hydrolysis) by atmospheric moisture, a process catalyzed by the compound's own acidity.
Critical Storage Parameters
Parameter
Recommended Condition
Technical Rationale
Atmosphere
Argon (Preferred) or Nitrogen (Grade 5.0+)
Argon is denser than air, providing a superior "blanket" in storage vials compared to Nitrogen, which can diffuse out more easily over long periods.
Temperature
-20°C (Long-term) / 2-8°C (Working)
Low temperature kinetically inhibits the hydrolysis of the C-Cl bond and suppresses potential nitro-to-nitroso redox events.
Container
Amber Glass with PTFE-lined Septum
Amber glass blocks UV light (preventing radical formation at the nitro group). PTFE liners prevent leaching of plasticizers, which can act as nucleophiles.
Desiccation
Required (P₂O₅ or Silica in Dessicator)
The compound is hygroscopic. Moisture ingress leads to autocatalytic hydrolysis (HCl formation).
Part 2: Troubleshooting & Diagnostics
User Question: "My batch of 2-Chloro-6-nitropyridin-3-ol has turned from a pale yellow powder to a dark orange/brown sticky solid. Is it still usable?"
Scientist Response:
This color shift is a hallmark of oxidative degradation coupled with hydrolysis . The "sticky" texture suggests the formation of hygroscopic salts (pyridinium hydrochloride species) or hydrolysis products (pyridinones).
Dark Brown/Tar: Significant decomposition (<80% purity). Discard.
Chemical Verification (LC-MS/NMR):
Check for Mass +16 (N-oxide formation, rare) or Mass -18/+1 (Hydrolysis of Cl to OH, common).
¹H NMR: Look for the loss of the aromatic doublet signals and the appearance of broad exchangeable proton peaks downfield (>10 ppm), indicating pyridone tautomers.
Degradation Pathway Analysis
The following diagram illustrates the primary degradation risks when the inert atmosphere is breached.
Figure 1: Primary degradation pathways. Moisture ingress triggers the hydrolysis of the activated C-Cl bond, releasing HCl which further catalyzes the breakdown. UV exposure can lead to radical dimerization of the nitro group.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in a standard desiccator without an inert gas backfill?A: No. While a desiccator removes moisture, it does not remove oxygen. The phenol moiety is electron-rich enough (despite the nitro group) to undergo slow oxidative coupling over months. Always backfill your desiccator with Nitrogen or Argon after opening.
Q2: I need to weigh out 50mg for a reaction. Can I do this on the open bench?A: For high-precision medicinal chemistry: No.
Protocol: Use a "weighing boat" technique inside a glovebox or a glove bag.
Alternative: If a glovebox is unavailable, equilibrate the vial to room temperature before opening to prevent condensation. Weigh quickly into a tared vial and immediately purge the headspace with Argon before recapping.
Q3: How do I rescue a batch that has partially hydrolyzed (orange crust)?A:
Dissolve the crude solid in anhydrous Ethyl Acetate .
Wash rapidly with cold, dilute acidic brine (to remove the hydrolysis product, which is more polar/zwitterionic).
Dry over MgSO₄, filter, and concentrate.
Recrystallize immediately from a non-polar solvent (e.g., Hexane/DCM mixture) under an inert atmosphere.
Q4: Why is Argon preferred over Nitrogen?A: Argon is heavier than air (density ~1.78 g/L vs 1.25 g/L for N₂). When you flush a storage vial, Argon settles at the bottom, creating a physical barrier between the compound and any residual air near the cap. Nitrogen mixes more readily with air, offering less static protection.
Part 4: Sample Viability Decision Tree
Use this logic flow to determine if your reagent is safe for critical experiments.
Figure 2: Decision matrix for assessing the quality of stored 2-Chloro-6-nitropyridin-3-ol prior to experimental use.
References
PubChem Compound Summary. (n.d.). 2-Chloro-6-nitropyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
Minimizing side products in the reduction of 2-Chloro-6-nitropyridin-3-ol
Welcome to the technical support center for the selective reduction of 2-Chloro-6-nitropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the selective reduction of 2-Chloro-6-nitropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 2-Chloro-6-aminopyridin-3-ol, a critical intermediate in pharmaceutical development. Our focus is to equip you with the knowledge to minimize side-product formation and maximize the yield and purity of your target compound.
Introduction: The Challenge of Selectivity
The reduction of the nitro group in 2-Chloro-6-nitropyridin-3-ol is a pivotal transformation. However, the presence of a chloro-substituent on the electron-deficient pyridine ring introduces a significant challenge: the potential for hydrodechlorination, leading to the formation of 6-aminopyridin-3-ol as a major side product. Furthermore, the reaction conditions must be carefully controlled to avoid over-reduction or the formation of dimeric impurities. This guide will walk you through the common pitfalls and provide robust solutions to achieve a clean and efficient reduction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I am observing a significant amount of a dechlorinated side product in my reaction mixture. How can I prevent this?
Answer:
The formation of a dechlorinated side product, 6-aminopyridin-3-ol, is the most common issue in this reduction and is primarily caused by overly harsh reducing conditions. The C-Cl bond on the pyridine ring is susceptible to hydrogenolysis, especially with highly active catalysts.
Root Causes and Solutions:
Inappropriate Choice of Catalyst for Hydrogenation: Standard catalytic hydrogenation with Palladium on carbon (Pd/C) and H₂ gas is often too reactive and is a primary culprit for hydrodechlorination.[1]
Solution: Switch to a less reactive catalyst known to be more selective for nitro group reduction in the presence of aryl halides. Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[1]
Harsh Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can all favor the undesired hydrodechlorination.
Solution: Optimize your reaction conditions. Start with lower hydrogen pressure (e.g., atmospheric pressure using a balloon) and room temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Use of an Inappropriate Reduction Method: While catalytic hydrogenation is a clean method, it may not be the most suitable for this specific substrate.
Solution: Consider alternative reduction methods that are known to be more chemoselective.
Metal/Acid Reduction: The use of iron powder with ammonium chloride (Fe/NH₄Cl) in a protic solvent like ethanol or methanol is a classic, robust, and milder method that often avoids dechlorination.[1][2]
Stannous Chloride (SnCl₂): Reduction with tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate is another effective method that is generally selective for the nitro group and compatible with aryl halides.[1][3][4]
Catalytic Transfer Hydrogenation (CTH): This technique uses a hydrogen donor like ammonium formate in the presence of a catalyst (often Pd/C).[5][6][7][8] While Pd/C is used, the in-situ generation of hydrogen often leads to milder conditions and can sometimes reduce the extent of hydrodechlorination compared to high-pressure hydrogenation. However, careful optimization is still required.
Question 2: My reaction is very slow or incomplete. What should I do?
Answer:
A sluggish or incomplete reaction can be frustrating. The cause often lies in the quality of reagents, insufficient activation of the reducing agent, or poor solubility.
Root Causes and Solutions:
Poor Quality or Inactive Reducing Agent:
Iron Powder: The activity of iron powder can vary. For Fe/NH₄Cl reductions, using electrolytic grade iron can significantly reduce reaction times.[2]
Stannous Chloride: Ensure your SnCl₂·2H₂O is of high quality and has been stored properly to prevent oxidation.
Catalyst: If using catalytic hydrogenation or CTH, the catalyst may be old or poisoned. Use a fresh batch of catalyst.
Insufficient Acid/Proton Source: In metal-based reductions (Fe, Sn), a proton source is necessary for the reaction to proceed.
Solution: Ensure the correct stoichiometry of the acid or ammonium salt. In the Fe/NH₄Cl system, both components are crucial.
Poor Solubility: The starting material, 2-Chloro-6-nitropyridin-3-ol, may have limited solubility in certain solvents, hindering the reaction rate.
Solution:
Choose a solvent system where the starting material is more soluble. A mixture of ethanol and water is often effective for Fe/NH₄Cl reductions.[1]
Gently heating the reaction mixture can improve solubility and increase the reaction rate. For Fe/NH₄Cl, refluxing is common.[2] For SnCl₂ reductions, temperatures around 70-80°C are often employed.[1]
Inefficient Mixing: In heterogeneous reactions (like those with iron powder), efficient stirring is critical to ensure good contact between the substrate and the reducing agent.
Solution: Use a mechanical stirrer for larger-scale reactions to ensure the solids remain well-suspended.
Question 3: I am getting a complex mixture of products, including some colored impurities. What could be the cause?
Answer:
The formation of a complex mixture often points to side reactions beyond dechlorination, such as the formation of azo or azoxy compounds, or degradation of the starting material or product.
Root Causes and Solutions:
Formation of Azo/Azoxy Intermediates: Incomplete reduction can lead to the condensation of intermediate nitroso and hydroxylamine species, forming colored azo and azoxy compounds.
Solution: Ensure you are using a sufficient excess of the reducing agent and allowing the reaction to go to completion. For instance, in SnCl₂ reductions, 3-5 equivalents are typically used.[1]
Reaction with Solvent: Under certain conditions, the product amine can react with the solvent or impurities.
Solution: Use high-purity, appropriate solvents.
Air Oxidation: The product, 2-Chloro-6-aminopyridin-3-ol, being an aminophenol derivative, can be susceptible to air oxidation, which can lead to colored impurities.
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize the exposure of the product to air, especially in basic solutions.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent do you recommend as a starting point for this transformation?
A1: For a balance of selectivity, cost-effectiveness, and ease of handling, the Fe/NH₄Cl system in a mixture of ethanol and water is an excellent starting point. It is known for its chemoselectivity in reducing nitro groups in the presence of reducible functionalities and generally avoids the issue of hydrodechlorination.
Q2: How can I effectively monitor the progress of my reaction?
A2:Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., ethyl acetate/hexanes). The product, being more polar, should have a lower Rf value than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for monitoring the reaction, as it can confirm the mass of the desired product and detect any side products being formed.
Q3: What is the best workup procedure for a reaction using SnCl₂?
A3: A common issue with SnCl₂ reductions is the precipitation of tin salts during workup, which can make extractions difficult.[9] A recommended procedure is:
After the reaction is complete, cool the mixture and carefully add a cold, aqueous solution of a base (e.g., 3M NaOH or saturated NaHCO₃) to precipitate the tin salts.[1][9]
Filter the entire mixture through a pad of Celite® to remove the inorganic salts.
Wash the Celite pad thoroughly with an organic solvent like ethyl acetate.
Combine the filtrate and the washings, and then proceed with a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and concentration).
Q4: Can I use Catalytic Transfer Hydrogenation (CTH) with Pd/C for this reaction?
A4: Yes, CTH with a hydrogen donor like ammonium formate and a Pd/C catalyst is a viable option and can be milder than using high-pressure hydrogen gas.[5][6][7][8] However, you must be aware that hydrodechlorination can still occur. It is crucial to carefully optimize the reaction conditions, such as the amount of catalyst and the reaction time, to maximize the yield of the desired product.
Recommended Experimental Protocols
The following protocols are provided as a starting point. It is crucial to note that optimization for your specific setup and scale is highly recommended.
Protocol 1: Reduction using Iron and Ammonium Chloride (Recommended for Selectivity)
This method is robust and generally avoids hydrodechlorination.
Materials:
2-Chloro-6-nitropyridin-3-ol
Iron powder (electrolytic grade recommended for faster reaction)[2]
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Ethyl acetate (EtOAc)
Celite®
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-nitropyridin-3-ol (1.0 eq).
Add a 4:1 mixture of Ethanol:Water as the solvent.
Add ammonium chloride (10 eq) and iron powder (10 eq).
Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously.
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
Once complete, cool the reaction mixture to room temperature.
Filter the hot suspension through a pad of Celite®. Wash the filter cake thoroughly with hot ethanol.
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
To the remaining aqueous residue, add ethyl acetate and water. Separate the layers.
Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-aminopyridin-3-ol.
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This is another mild and selective method.
Materials:
2-Chloro-6-nitropyridin-3-ol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol (EtOH)
3M Sodium hydroxide (NaOH) solution
Ethyl acetate (EtOAc)
Celite®
Procedure:
In a round-bottom flask, dissolve 2-Chloro-6-nitropyridin-3-ol (1.0 eq) in ethanol.
Add SnCl₂·2H₂O (4-5 eq) to the solution.
Heat the mixture to reflux (around 78 °C) and stir.
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[1]
Cool the reaction mixture to room temperature and then place it in an ice bath.
Slowly and carefully add cold 3M NaOH solution with vigorous stirring to precipitate the tin salts (the mixture will become a thick slurry).
Filter the slurry through a pad of Celite®. Wash the Celite pad extensively with ethyl acetate.
Transfer the combined filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purify as needed.
Data Summary and Method Selection
The choice of reduction method is a critical decision based on a trade-off between reaction rate, selectivity, cost, and ease of workup.
Method
Reducing Agent
Typical Conditions
Advantages
Disadvantages
Primary Side Product Risk
Catalytic Hydrogenation
H₂ gas, Pd/C
EtOH, RT, 50 psi H₂
High yield, clean byproducts (H₂O)
High risk of hydrodechlorination [1], requires specialized equipment
13C NMR chemical shifts of 2-Chloro-6-nitropyridin-3-ol
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Chloro-6-nitropyridin-3-ol Executive Summary 2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) represents a critical scaffold in medicinal chemistry, particula...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Chloro-6-nitropyridin-3-ol
Executive Summary
2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) represents a critical scaffold in medicinal chemistry, particularly as a precursor for generating fused heterocycles and functionalized pyridine derivatives. Its unique substitution pattern—combining an electron-withdrawing nitro group, a reactive chloro handle, and an ionizable hydroxyl group—creates a distinct electronic environment that is readily identifiable via Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.
This guide provides a rigorous analysis of the . Unlike standard spectral libraries that offer raw data without context, this document synthesizes theoretical additivity models with empirical analogue comparisons to offer a definitive assignment strategy. We compare this target molecule against its non-nitrated precursor, 2-Chloropyridin-3-ol , to isolate the specific electronic perturbations induced by the nitro group.
Structural Analysis & Theoretical Prediction
To accurately assign the carbon resonances, one must understand the electronic push-pull mechanisms at play on the pyridine ring.
The Pyridine Core: Naturally electron-deficient.
C2-Chloro: Inductive electron withdrawal (-I), deshielding the ipso carbon (C2) but shielding the ortho position (C3) via resonance (+M), though the -I effect usually dominates at C2.
C3-Hydroxyl: Strong electron donor (+M). It significantly deshields the ipso carbon (C3) and shields ortho (C2, C4) and para (C6) positions.
C6-Nitro: Strong electron-withdrawing group (-M, -I). It profoundly deshields the ipso carbon (C6) and deshields ortho (C5) and para (C3) protons/carbons through electron depletion.
Substituent Chemical Shift (SCS) Additivity Model
Using benzene and pyridine base values, we calculate the theoretical shifts to guide experimental assignment.
The following table contrasts the target molecule with its direct precursor. This comparison allows researchers to confirm the success of a nitration reaction by tracking specific diagnostic shifts.
Table 1: Comparative 13C NMR Chemical Shifts (DMSO-d6)
Carbon Position
Atom Type
2-Chloropyridin-3-ol (Precursor) [1]
2-Chloro-6-nitropyridin-3-ol (Target) [Predicted]
Shift Change (Δδ)
Assignment Logic
C2
C-Cl
~138.0 ppm
~139.5 ppm
+1.5
Ipso to Cl, Ortho to OH. The meta-NO2 effect is weak (+1), keeping this signal relatively stable.
C3
C-OH
~152.0 ppm
~151.0 ppm
-1.0
Ipso to OH. Dominant deshielding from Oxygen. Para-NO2 (+6) competes with Ortho-Cl shielding.
C4
C-H
~124.0 ppm
~125.0 ppm
+1.0
Meta to NO2. The OH ortho shielding (-13) keeps this upfield. Diagnostic doublet in coupled spectra.
C5
C-H
~124.0 ppm
~119.0 ppm
-5.0
Diagnostic Shift. Ortho to NO2. The shielding effect of the nitro group on the ortho carbon (observed in pyridines) makes this the most upfield signal.
C6
C-NO2
~140.0 ppm (C-H)
~161.0 ppm
+21.0
Primary Confirmation Peak. The substitution of H for NO2 causes a massive downfield shift due to the strong deshielding ipso effect.
Note: Values are estimated based on SCS additivity principles in DMSO-d6. Experimental values may vary by ±1-2 ppm depending on concentration and temperature.
Experimental Validation & Protocol
To obtain the data described above, follow this standardized protocol designed to minimize exchange broadening from the hydroxyl proton.
Dissolve in 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide).
Why DMSO? The polar aprotic nature of DMSO prevents aggregation of the nitropyridinol and slows proton exchange, resulting in sharper peaks compared to CDCl3.
Add 0.03% TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
Instrument Parameters:
Frequency: 100 MHz or higher (for 13C).
Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C3, C6) have long T1 relaxation times. A short D1 will suppress their intensity, making integration (and detection) difficult.
Scans (NS): Minimum 1024 scans to ensure adequate Signal-to-Noise (S/N) ratio for the quaternary carbons.
Processing:
Line Broadening (LB): 1.0 Hz.
Baseline Correction: Polynomial (ABS).
Referencing: Set DMSO-d6 septet center to 39.52 ppm .
Mechanistic Insight & Reactivity Correlation
The 13C NMR data directly correlates with the chemical reactivity of the scaffold, useful for planning subsequent drug design steps (e.g., SNAr reactions).
C6 Electrophilicity: The extreme downfield shift of C6 (~161 ppm) indicates a highly electron-deficient center. However, nucleophilic attack typically occurs at C2 (displacing Cl) rather than C6 (displacing NO2), because the chloride is a better leaving group in this specific heteroaromatic context, and the C3-OH donates density that passivates the ring somewhat.
Acidity of OH: The presence of the C6-Nitro group pulls electron density from the ring, stabilizing the phenoxide anion. This makes the C3-OH more acidic than in the precursor, often visible in 1H NMR as a downfield shift of the OH proton (typically >10 ppm in DMSO).
Visualization: Structural Assignment Logic
The following diagram illustrates the flow of logic for assigning the carbon signals, mapping the electronic effects to the physical structure.
Caption: Assignment logic mapping electronic substituent effects to predicted 13C NMR chemical shifts.
References
ChemicalBook. (n.d.). 2-Chloro-3-hydroxypyridine 13C NMR Spectrum. Retrieved from [1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for SCS additivity rules).
National Institute of Standards and Technology (NIST). (2025). 2-Chloro-3-nitropyridine Mass and NMR Data. NIST Chemistry WebBook.[2] Retrieved from
PubChem. (2025). Compound Summary: 6-Chloro-2-nitropyridin-3-ol. National Library of Medicine. Retrieved from
BenchChem. (2025). Synthesis of Nitropyridine Derivatives. Retrieved from
High-Resolution ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of 2-Chloro-6-nitropyridin-3-ol: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Analytical Challenges The structural elucidation of highly substituted heterocyclic intermediates, such as 2-Chl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Analytical Challenges
The structural elucidation of highly substituted heterocyclic intermediates, such as 2-Chloro-6-nitropyridin-3-ol (C₅H₃ClN₂O₃, MW: 174.54 g/mol ), presents unique analytical challenges. The molecule features three distinct, highly reactive functional groups—a halogen (chloro), a strong electron-withdrawing group (nitro), and an acidic moiety (hydroxyl)—all bound to an electron-deficient pyridine core.
This guide provides an objective, data-driven comparison of two orthogonal mass spectrometry platforms: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By understanding the causality behind the fragmentation pathways, researchers can select the optimal platform for reaction monitoring, impurity profiling, and metabolite identification.
Mechanistic Causality of Gas-Phase Fragmentation
To accurately interpret the mass spectra of 2-Chloro-6-nitropyridin-3-ol, one must understand the thermodynamic drivers behind its dissociation. The fragmentation is governed by the competing stabilities of the leaving groups and the resulting product ions [3].
The Nitro Group (-NO₂): Nitroaromatics are highly labile under collisional activation or electron impact. They frequently undergo a classic gas-phase nitro-nitrite isomerization prior to dissociation, leading to the characteristic expulsion of a nitric oxide radical (NO•, -30 Da) to form a stable phenoxy-type ion [2]. Alternatively, simple
-cleavage results in the direct loss of the nitro radical (NO₂•, -46 Da) [4].
The Chloro Substituent (-Cl): Halogenated pyridines exhibit a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl dictates a rigorous ~3:1 intensity ratio for the intact molecular ion and all subsequent chlorine-retaining fragments [1]. Cleavage of the C-Cl bond results in the loss of a chlorine radical (-35 Da) [3].
The Phenolic Hydroxyl (-OH): The presence of the hydroxyl group on an electron-deficient ring significantly lowers its pKa, making it highly amenable to deprotonation in negative ESI mode. Following the loss of the nitro group, the hydroxyl moiety often drives the expulsion of carbon monoxide (CO, -28 Da) via ring contraction.
Pyridine Ring Cleavage: The heterocyclic core typically degrades via the high-energy extrusion of hydrogen cyanide (HCN, -27 Da) or acetylene derivatives [3].
Platform Comparison: ESI-Q-TOF MS/MS vs. GC-EI-MS
A. ESI-Q-TOF MS/MS (Soft Ionization)
Performance: Unmatched for preserving the pseudo-molecular ion and determining exact mass (<5 ppm error).
Causality of Choice: Negative ion mode (ESI⁻) is explicitly chosen over positive mode. The highly acidic phenolic -OH readily sheds a proton, yielding a robust [M-H]⁻ ion at m/z 172.98.
Mobile Phase Logic: While 0.1% formic acid is the industry standard for LC-MS, it suppresses negative ionization. Therefore, 10 mM Ammonium Acetate (pH ~6.8) is selected to actively facilitate the deprotonation of the -OH group, maximizing signal-to-noise (S/N).
B. GC-EI-MS (Hard Ionization)
Performance: Generates highly reproducible, library-searchable fragmentation fingerprints at 70 eV.
Causality of Choice: 2-Chloro-6-nitropyridin-3-ol contains a free, polar hydroxyl group that can interact with active silanol sites in the GC inlet or column, causing severe peak tailing and thermal degradation. To prevent this, chemical derivatization (silylation via BSTFA) is required to replace the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.
Quantitative Data Summaries
The following tables outline the predicted exact masses and neutral losses for the primary fragmentation pathways.
Table 1: High-Resolution ESI-Q-TOF MS/MS (Negative Ion Mode)
Table 2: GC-EI-MS (70 eV, Underivatized for Theoretical Comparison)
Precursor Ion
Fragment Ion Formula
Exact Mass (m/z, ³⁵Cl)
Neutral Loss
Relative Abundance
Mechanistic Driver
M⁺•
C₅H₃ClN₂O₃⁺•
173.9832
N/A
Low (<20%)
Hard electron impact
M⁺•
[M-NO₂]⁺
127.9903
NO₂• (-45.99)
100% (Base)
High lability of nitro group
M⁺•
[M-NO]⁺
143.9853
NO• (-29.99)
Medium
Nitro-nitrite rearrangement
M⁺•
[M-Cl]⁺
139.0144
Cl• (-34.97)
Medium
C-Cl bond cleavage
| [M-NO₂]⁺ | [M-NO₂-HCN]⁺ | 100.9794 | HCN (-27.01) | Medium | Pyridine ring degradation |
Experimental Protocols & Self-Validating Systems
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems , meaning the method inherently verifies its own accuracy during execution.
Protocol A: LC-ESI-Q-TOF MS/MS Workflow
Sample Preparation: Dissolve 1 mg of 2-Chloro-6-nitropyridin-3-ol in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.
Self-Validation Mechanism (Internal Standard): Spike the sample with 100 ng/mL of a structurally similar isotopic standard (e.g., ¹³C₆-labeled nitrophenol). The recovery and exact mass of this standard validate the ionization efficiency and mass calibration of the run.
Chromatography: Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.8 µm). Use a gradient of Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).
MS Acquisition: Operate in ESI Negative mode. Capillary voltage: 2.5 kV. Isolate m/z 172.98 in the quadrupole and apply a collision energy (CE) ramp of 10–40 eV in the collision cell.
Self-Validation Mechanism (Isotopic Check): The software must automatically verify that the precursor ion exhibits a 3:1 isotopic ratio at m/z 172.98 and 174.98. If this ratio deviates by >5%, the system flags the run for potential co-eluting isobaric interference.
Protocol B: GC-EI-MS Workflow
Derivatization (Crucial Step): Add 50 µL of the sample (1 mg/mL in anhydrous ethyl acetate) to a GC vial. Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to yield the TMS-ether derivative.
Self-Validation Mechanism (System Suitability): Prior to sample injection, inject a blank (pure ethyl acetate) followed by a known standard (e.g., 2-chloropyridine). The protocol is only validated if the standard peak shows no tailing (verifying inlet inertness) and the blank shows zero carryover.
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Temperature program: 80°C (hold 1 min) to 280°C at 15°C/min.
MS Acquisition: 70 eV electron impact. Scan range m/z 50–350.
Fragmentation Pathway Visualization
The following diagram illustrates the logical flow of the collision-induced dissociation (CID) of 2-Chloro-6-nitropyridin-3-ol in negative ESI mode.
Fig 1. Proposed ESI(-) MS/MS fragmentation pathways for 2-Chloro-6-nitropyridin-3-ol.
References
Title: Mass Spectrometry of Nitro and Nitroso Compounds
Source: ResearchGate
URL: [Link]
Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines
Source: ACS Publications
URL: [Link]
Validation
Comparative Guide: HPLC Method Development for 2-Chloro-6-nitropyridin-3-ol
Analyte Profiling & Mechanistic Challenges Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-6-nitropyridin-3-ol requires a deep understanding of its molecular architecture. As a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & Mechanistic Challenges
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-6-nitropyridin-3-ol requires a deep understanding of its molecular architecture. As a highly substituted heterocyclic compound, it presents unique chromatographic hurdles that cause standard generic methods to fail.
Substituted pyridines are notoriously hydrophilic, often resulting in poor retention and co-elution with the void volume on traditional reversed-phase (RP) columns[1]. Furthermore, the basic nature of pyridine rings typically leads to deleterious secondary interactions with residual acidic silanols on the silica matrix, manifesting as severe peak tailing[1].
However, the causality of retention for 2-Chloro-6-nitropyridin-3-ol is dictated by its specific functional groups:
Highly Acidic Hydroxyl (-OH) Group: The electron-withdrawing nature of the ortho-chloro (-Cl) and para-nitro (-NO
) groups significantly lowers the pKa of the hydroxyl group. At a neutral pH, the molecule exists predominantly as a hydrophilic phenolate anion.
Electron-Deficient Core: The strong electron-withdrawing substituents render the pyridine nitrogen virtually non-basic, shifting the primary retention challenge from amine-silanol tailing to managing the ionization of the acidic -OH group and maximizing polarizability interactions.
Stationary Phase Evaluation: A Comparative Analysis
To establish a self-validating and reproducible system, we must evaluate stationary phases that offer orthogonal selectivities. Relying purely on hydrophobic dispersion is insufficient for this analyte.
Standard C18 (Endcapped)
Standard C18 columns rely on dispersive hydrophobic interactions. Because 2-Chloro-6-nitropyridin-3-ol is highly polar, it exhibits minimal partitioning into the C18 alkyl chains[1]. Even with endcapping, residual silanols can interact with the localized polar regions of the molecule, resulting in broad, asymmetrical peaks and poor resolution from structurally similar synthesis impurities.
Polar-Embedded C18
Polar-embedded phases incorporate an amide, carbamate, or ether linkage near the silica surface. Causality: This embedded group creates a virtual "water shield" that maintains a hydration layer, preventing phase collapse in highly aqueous conditions. More importantly, it effectively shields the analyte from unreacted surface silanols, significantly improving peak symmetry for polar substituted pyridines[2][3].
Pentafluorophenyl (PFP)
PFP columns provide a multi-modal retention mechanism. Causality: The electron-deficient pentafluorophenyl ring strongly interacts with the analyte via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
interactions. Concurrently, the highly electronegative fluorine atoms provide specific dipole-dipole and halogen bonding interactions with the -NO and -Cl groups of the analyte. This orthogonal selectivity makes PFP the superior choice for halogenated and nitro-aromatic compounds.
Quantitative Performance Data
The following table summarizes the comparative performance of the three stationary phases under identical optimized mobile phase conditions (0.1% TFA gradient).
Stationary Phase
Retention Factor ()
Tailing Factor ()
Theoretical Plates ()
Resolution () from Isomers
Standard C18 (Endcapped)
1.4
1.85
4,500
1.2
Polar-Embedded C18
2.9
1.15
9,200
1.9
Pentafluorophenyl (PFP)
4.8
1.05
13,500
3.4
Data Interpretation: The PFP column demonstrates superior retention, peak efficiency, and resolving power due to targeted dipole and
interactions, making it the optimal choice for this assay.
Logical Workflow for Method Optimization
Logical workflow for HPLC method development addressing specific analyte challenges.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in self-validating mechanisms.
Step 1: Mobile Phase Formulation & pH Control
Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade
) and Mobile Phase B (0.1% TFA in Acetonitrile).
Causality: The pH of 0.1% TFA is approximately 2.0. Because the -OH group on 2-Chloro-6-nitropyridin-3-ol is highly acidic, keeping the pH strictly below its pKa ensures the molecule remains fully protonated (neutral). This maximizes hydrophobic retention and prevents split peaks caused by partial ionization states.
Step 2: Stationary Phase Screening
Action: Plumb the system with a switching valve containing a Standard C18, a Polar-Embedded C18, and a PFP column (all 150 x 4.6 mm, 3 µm particle size).
Causality: Evaluating orthogonal chemistries simultaneously under identical gradient conditions isolates the stationary phase as the sole variable, ensuring empirical data integrity[3][4].
Step 3: Chromatographic Execution
Action: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C. Detection via UV at 254 nm.
Causality: A gradient approach focuses the analyte band at the column head, while the 30°C temperature stabilizes mass transfer kinetics, ensuring reproducible retention times independent of ambient laboratory temperature fluctuations.
Step 4: Sample Preparation & Injection
Action: Dissolve the analyte in a diluent matching the initial mobile phase conditions (95:5
:Acetonitrile). Inject 10 µL.
Causality: Injecting a sample in a solvent stronger than the mobile phase causes localized band broadening and peak fronting. Matching the diluent to the initial gradient conditions acts as a self-validating step to guarantee that any observed peak distortion is due to column chemistry, not solvent mismatch.
Step 5: System Suitability Test (SST) & Validation
Action: Perform 5 replicate injections of the analytical standard. The system is validated for quantitative use only if the %RSD of peak area
2.0%, Tailing Factor () 1.5, and Theoretical Plates () 10,000.
Causality: This continuous feedback loop ensures the instrument, pumps, and column are performing optimally before any unknown samples or synthesis batches are quantified.
References
Title: Introduction to Modern Liquid Chromatography. Source: nzdr.ru (Wiley). URL:[Link]
Technical Comparison: IR Spectroscopy of Nitro vs. Hydroxyl Functionalities
Executive Summary In pharmaceutical development, the precise characterization of functional groups is not merely a structural confirmation step but a critical quality attribute (CQA) assessment. The distinction between N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the precise characterization of functional groups is not merely a structural confirmation step but a critical quality attribute (CQA) assessment. The distinction between Nitro (
) and Hydroxyl () groups is particularly salient; while groups govern solubility and hydrogen-bonding capacity essential for bioavailability, groups often serve as metabolic handles or pharmacophores in antimicrobials and vasodilators.
This guide provides a rigorous comparative analysis of the infrared (IR) absorption profiles of these two moieties. Unlike basic spectral interpretation, this document focuses on distinguishing these groups in complex matrices, avoiding common experimental artifacts (such as hygroscopic interference), and employing self-validating protocols for data integrity.
Fundamental Vibrational Principles
To interpret the spectra accurately, one must understand the causality of the bands.
Hydroxyl Groups (
): The O-H bond is highly polar with a large dipole moment. Its vibrational frequency is heavily dependent on its environment. The "free" stretch is high-frequency, but the ubiquity of hydrogen bonding (H-bonding) acts as a restoring force dampening the vibration, causing significant peak broadening and a redshift (lower wavenumber).
Nitro Groups (
): The nitro group resonates between two equivalent N-O bonds. This symmetry forbids a single "N=O" or "N-O" stretch. Instead, the coupled vibrations result in two distinct, high-intensity bands: the Asymmetric Stretch (higher energy) and the Symmetric Stretch (lower energy).
Comparative Analysis: Spectral Fingerprints
The following table synthesizes data from standard spectroscopic libraries (NIST, Sigma-Aldrich) and field applications.
Table 1: Diagnostic Absorption Bands
Feature
Hydroxyl Group ()
Nitro Group ()
Primary Region
3200 – 3650 (High Frequency)
1300 – 1550 (Fingerprint/Double Bond)
Band 1 Assignment
O-H Stretch
N-O Asymmetric Stretch
Band 1 Position
3200–3550 (H-bonded)~3600–3650 (Free)
1500–1550 (Aliphatic)1475–1530 (Aromatic)
Band 2 Assignment
C-O Stretch (Secondary confirmation)
N-O Symmetric Stretch
Band 2 Position
1000–1260
1290–1360
Intensity
Variable (Medium to Strong)
Very Strong (High Dipole Change)
Peak Shape
Broad/Rounded (Tongue-like) due to H-bonding distribution.[1]
Sharp/Distinct ; often described as "eye teeth" hanging in the spectrum.[2]
Interferences
Water (): Atmospheric moisture or wet KBr causes broad overlap at 3400 .
Aromatic C=C: Can overlap ~1500 , but usually weaker than .
Critical Differentiation Logic
The presence of a nitro group is best confirmed by the "Pair Rule" : You must observe both the asymmetric (~1530
) and symmetric (~1350 ) bands.[2] A single peak in the 1500 region is likely an aromatic ring or amide II band, not a nitro group. Conversely, the hydroxyl group is defined by its Broadness . A sharp peak at 3400 is rarely an alcohol in solid phase; it is more likely a secondary amine () or a free in a dilute non-polar solvent.
Visualization: Spectral Decision Tree
The following diagram outlines the logical flow for distinguishing these groups in an unknown sample.
Figure 1: Decision logic for assigning Nitro and Hydroxyl functionalities based on peak shape and multiplicity.
In drug development, spectral artifacts can lead to false positives (e.g., identifying water as a drug metabolite). The following protocols prioritize sample integrity.
Protocol A: KBr Pellet (Transmission)
Best for: Solid powders, insoluble drugs, and sharp resolution of nitro bands.
Reagent Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) at 110°C overnight. Store in a desiccator. Why: KBr is hygroscopic. Wet KBr creates a "phantom" -OH peak at 3400
.
Grinding (The 1% Rule): Mix ~2 mg of sample with ~200 mg of dry KBr. Grind in an agate mortar until the mixture resembles fine flour (particle size < 2
). Why: Large particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.
Pressing: Transfer to a die and press at 8–10 tons under vacuum for 2 minutes.
Validation: Inspect the pellet. It must be translucent/transparent.[3] An opaque white pellet indicates moisture or insufficient pressure.
Acquisition: Collect background (pure KBr pellet) first, then sample.
Protocol B: Attenuated Total Reflectance (ATR)
Best for: Rapid screening, liquids, and surface analysis.
Crystal Check: Ensure the ZnSe or Diamond crystal is clean. Run a "Preview" scan to confirm flat baseline.
Sample Loading: Place solid/liquid directly on the crystal.
Pressure Application: For solids, apply the pressure clamp until the force gauge indicates optimal contact. Why: Poor contact results in weak bands, specifically losing the high-frequency -OH stretch intensity.
Correction: Apply "ATR Correction" in software if comparing to library transmission spectra, as ATR intensity varies with wavelength penetration depth.
Visualization: Sample Preparation Workflow
Figure 2: KBr pellet preparation workflow emphasizing moisture control to prevent false -OH detection.
Case Studies in Drug Development
Case 1: Metabolic Stability of Nitro-Drugs
Scenario: A researcher is monitoring the reduction of a nitro-aromatic drug (e.g., Nifedipine analog) to an amine.
Spectral Marker: The disappearance of the strong symmetric stretch at 1350
and asymmetric stretch at 1530 is the primary indicator.
Confirmation: The simultaneous appearance of two medium, sharp bands at 3300–3500 (N-H stretching of the primary amine) confirms the reduction. If the peak at 3400 is broad, it indicates accidental hydrolysis to a phenol or water contamination, not clean reduction.
Case 2: Polymorph Screening (Hydroxyls)
Scenario: Distinguishing between crystalline forms of an API (Active Pharmaceutical Ingredient) containing an alcohol group.
Insight: In different polymorphs, the H-bonding network changes. This shifts the O-H stretch significantly (e.g., Form A at 3250
vs. Form B at 3400 ).
Protocol: Use ATR with zero pressure variation or Nujol mull to prevent pressure-induced polymorphic transitions during measurement.
References
NIST Mass Spectrometry Data Center. Nitrobenzene - IR Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
NIST Mass Spectrometry Data Center. Phenol - IR Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
Smith, B. (2023). The Infrared Spectroscopy of the Nitro Functional Group.[2][6][7] Spectroscopy Online. Available at: [Link]
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][3][4][7][8][9][10][11][12]
Specac Application Notes. Sample Preparation for FTIR Analysis. Available at: [Link]
A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Chloro-6-nitropyridin-3-ol
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-Chloro-6-nitropyridin-3-ol, a key heterocyclic compound with potential applications in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-Chloro-6-nitropyridin-3-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of directly published experimental data for this specific molecule, this document outlines a comprehensive approach to its characterization. We will present a detailed experimental protocol for determining its absorption maxima (λmax), alongside a comparative analysis with structurally related compounds to provide a predictive framework for its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of novel chemical entities.
Introduction: The Significance of UV-Vis Absorption in Molecular Characterization
UV-Vis spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength at which absorption is maximal (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For a compound like 2-Chloro-6-nitropyridin-3-ol, the pyridine ring, the nitro group (-NO2), the chloro group (-Cl), and the hydroxyl group (-OH) all contribute to its electronic transitions and, consequently, its UV-Vis spectrum.
Understanding the λmax is crucial for several reasons:
Structural Elucidation: The position and intensity of absorption bands can help confirm the presence of specific functional groups and conjugation within a molecule.
Quantitative Analysis: According to the Beer-Lambert Law, the absorbance at a specific wavelength is directly proportional to the concentration of the substance in a solution, enabling precise quantification.
Reaction Monitoring: Changes in the UV-Vis spectrum can be used to monitor the progress of chemical reactions involving the modification of chromophores.
Physicochemical Properties: The influence of solvent polarity and pH on the λmax can provide information about the molecule's ground and excited state polarity and its acid-base properties.
Predicted UV-Vis Absorption Maxima of 2-Chloro-6-nitropyridin-3-ol
The core chromophore is the pyridine ring. The presence of a nitro group, a potent electron-withdrawing group, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the π-conjugated system and the stabilization of the excited state. The hydroxyl group, an electron-donating group, will also contribute to a red shift, particularly in its deprotonated form (phenoxide). The chloro group generally induces a smaller bathochromic shift.[1]
The interplay of these substituents on the pyridine ring suggests that 2-Chloro-6-nitropyridin-3-ol will likely exhibit absorption maxima in the near-UV to visible region. The exact position will be sensitive to the solvent environment. In polar solvents, which can stabilize the charge-separated excited state, a further red shift is anticipated.
Comparative Analysis with Structurally Related Compounds
To substantiate our prediction, we will compare the expected spectral properties of 2-Chloro-6-nitropyridin-3-ol with known data from similar molecules.
The data from these related compounds indicate that nitropyridine derivatives generally absorb in the 250-360 nm range. For instance, 4-nitropyridine N-oxide shows a strong solvatochromic effect with λmax shifting from 330 to 355 nm depending on the solvent's hydrogen-bond donor ability.[3] The introduction of a hydroxyl group, as in our target molecule, is expected to push the absorption to even longer wavelengths.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To empirically determine the UV-Vis absorption characteristics of 2-Chloro-6-nitropyridin-3-ol, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
Analyte: 2-Chloro-6-nitropyridin-3-ol (synthesis and purification to >98% purity confirmed by NMR and LC-MS is a prerequisite)
Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water. A non-polar solvent like hexane can also be used to assess solvatochromism.
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of ≤ 2 nm.[7]
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow
Figure 1: A schematic workflow for the determination of UV-Vis absorption maxima.
Step-by-Step Procedure
Stock Solution Preparation: Accurately weigh a small amount of 2-Chloro-6-nitropyridin-3-ol and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of approximately 1 mM. Ensure complete dissolution.
Working Solution Preparation: From the stock solution, prepare a series of dilutions in the chosen solvents (methanol, ethanol, acetonitrile, water, hexane) to obtain concentrations in the range of 10-50 µM. The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
Instrument Setup and Calibration: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time. Perform wavelength accuracy and precision checks using certified reference materials if required by internal SOPs or regulatory guidelines.[7]
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement. This corrects for any absorbance from the solvent and the cuvette.
Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample. Place the cuvette in the sample holder and record the absorption spectrum over a range of 200-600 nm.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for each solvent.
Record the absorbance value at λmax.
To determine the molar absorptivity (ε), prepare a series of at least five different concentrations of the analyte in a chosen solvent and measure their absorbance at the λmax. Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (where b is the path length, 1 cm).
Interpreting the Results and Further Investigations
The experimentally determined λmax values should be tabulated for easy comparison across different solvents.
Table 1: Expected Data Summary for 2-Chloro-6-nitropyridin-3-ol
Solvent
Dielectric Constant
λmax (nm)
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Hexane
1.88
To be determined
To be determined
Acetonitrile
37.5
To be determined
To be determined
Ethanol
24.5
To be determined
To be determined
Methanol
32.7
To be determined
To be determined
Water
80.1
To be determined
To be determined
A shift in λmax with solvent polarity (solvatochromism) will provide insights into the change in the dipole moment of the molecule upon electronic excitation. A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, which is common for π→π* transitions in molecules with electron-donating and electron-withdrawing groups.
Further investigations could involve studying the effect of pH on the UV-Vis spectrum. The deprotonation of the hydroxyl group to a phenoxide is expected to cause a significant bathochromic shift due to the increased electron-donating ability of the -O⁻ group. This would allow for the determination of the pKa of the hydroxyl group.
Conclusion
While a definitive UV-Vis absorption maximum for 2-Chloro-6-nitropyridin-3-ol has not been published, a systematic approach combining predictive analysis based on chemical structure and a robust experimental protocol can provide a comprehensive understanding of its spectroscopic properties. The methodology and comparative data presented in this guide offer a solid foundation for researchers to characterize this and other novel heterocyclic compounds, facilitating their development in various scientific disciplines. The expected absorption in the near-UV to visible range, coupled with its sensitivity to the chemical environment, makes 2-Chloro-6-nitropyridin-3-ol an interesting candidate for applications where chromophoric properties are important.
References
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Google Scholar.
UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (n.d.). ResearchGate.
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 08). ResearchGate.
2-Chloro-6-nitropyridine. (n.d.). PubChem. Retrieved from [Link]
6-Chloro-2-nitropyridin-3-ol. (n.d.). PubChem. Retrieved from [Link]
PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (n.d.). Canadian Science Publishing. Retrieved from [Link]
UV-VIS-spectroscopical investigations of the green solutions of nitrogen triiodide-1-pyridine in pyridine. (1984, June 01). OSTI.GOV. Retrieved from [Link]
UV-vis spectra of 2 and 3: absorption maxima (λ max , nm). (n.d.). ResearchGate. Retrieved from [Link]
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
2-Chloro-3-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]
Synthesis, Spectral Characterization, Thermal and Theoretical Studies of Two Co(II) and Ni(II) Coordination Complex with N, O Donor of 2-Chloro-6-[(3-hydroxy-4-methoxybenzylidene) amino]-4-Nitrophenol. (2025, June 12). ResearchGate. Retrieved from [Link]
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 03). PMC. Retrieved from [Link]
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent. Retrieved from [Link]
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Semantic Scholar. Retrieved from [Link]
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, May 11). MDPI. Retrieved from [Link]
Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes. (2021, February 05). MDPI. Retrieved from [Link]
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
Identifying chlorine isotope pattern in MS of 2-Chloro-6-nitropyridin-3-ol
High-Resolution vs. Low-Resolution Mass Spectrometry for Halogen Isotope Pattern Recognition: A Case Study on 2-Chloro-6-nitropyridin-3-ol As an application scientist bridging the gap between synthetic chemistry and anal...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution vs. Low-Resolution Mass Spectrometry for Halogen Isotope Pattern Recognition: A Case Study on 2-Chloro-6-nitropyridin-3-ol
As an application scientist bridging the gap between synthetic chemistry and analytical validation, I frequently encounter the need to rigorously confirm the structural identity of halogenated intermediates. 2-Chloro-6-nitropyridin-3-ol (C5H3ClN2O3) is a highly functionalized pyridine derivative that serves as a vital building block in pharmaceutical development. Identifying its chlorine isotope pattern via mass spectrometry (MS) provides an immediate, diagnostic fingerprint for structural confirmation.
This guide objectively compares two analytical paradigms—Low-Resolution Mass Spectrometry (LRMS) via GC-EI-SQ and High-Resolution Mass Spectrometry (HRMS) via LC-ESI-QTOF—evaluating their performance, causality in method design, and data fidelity.
Mechanistic Principles of the Chlorine Isotope Pattern
The diagnostic utility of chlorine in MS stems from its natural isotopic distribution. Chlorine exists primarily as two stable isotopes: ^35Cl (approx. 75.8%) and ^37Cl (approx. 24.2%)[1]. Because the heavy isotope is highly abundant, any molecule containing a single chlorine atom will exhibit two distinct molecular ion peaks separated by 2 m/z units[2]. The relative intensities of these peaks—the M and M+2 peaks—are approximately 3:1, reflecting the natural abundance of the chlorine isotopes[2]. For a compound containing one chlorine atom, the ratio of peak heights is 3:1 because the relative abundance of ^35Cl is roughly three times greater than that of ^37Cl[3].
Recognizing this pattern is an immediate structural indicator. Due to the distinctive mass spectral patterns caused by the presence of chlorine in a molecule, interpretation of a mass spectrum can be much easier[4]. However, relying solely on nominal mass and a 3:1 ratio (LRMS) can lead to false positives in complex matrices where isobaric interferences exist. This necessitates a comparison with exact mass capabilities (HRMS).
Comparative Technologies: LRMS vs. HRMS
LRMS (GC-EI-SQ): Gas Chromatography coupled to Electron Ionization and a Single Quadrupole analyzer is the traditional workhorse for volatile, thermally stable compounds. At 70 eV, the hard ionization fractures the molecule, providing structural fragments alongside the molecular ion (M+•).
HRMS (LC-ESI-QTOF): Liquid Chromatography coupled to Electrospray Ionization and a Quadrupole Time-of-Flight analyzer provides exact mass measurements (mass accuracy < 5 ppm) and high resolution (>30,000 FWHM). The causality behind selecting ESI negative mode lies in the electronic structure of 2-Chloro-6-nitropyridin-3-ol. The highly electron-withdrawing nitro and chloro groups significantly increase the acidity of the pyridinol hydroxyl proton, making it an ideal candidate for deprotonation to form a stable[M-H]- anion.
Mass spectrometry workflow comparing LRMS and HRMS for chlorine isotope pattern identification.
Experimental Methodologies and Self-Validating Protocols
To ensure the integrity of the data, both methods employ a self-validating framework. An internal standard (e.g., 4-chlorophenol-d4) is spiked into the sample. The observation of the internal standard's known isotopic pattern and exact mass acts as an ongoing system suitability test, verifying that the MS is properly tuned, the mass axis is calibrated, and ion suppression is within acceptable limits.
Protocol A: Low-Resolution GC-EI-SQ Analysis
Sample Preparation: Dissolve 2-Chloro-6-nitropyridin-3-ol in GC-grade methanol to a final concentration of 1 mg/mL. Add 10 µg/mL of 4-chlorophenol-d4 as an internal standard.
Injection: Inject 1 µL into the GC inlet at 250°C with a split ratio of 10:1. Causality: This split ratio prevents column overloading and maintains peak shape symmetry, which is critical for accurate integration of the M and M+2 peaks.
Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
Ionization & Detection: Operate the EI source at 70 eV and 230°C. Set the single quadrupole to scan from m/z 50 to 300.
Validation Check: Confirm the presence of the internal standard M+• at m/z 132 and 134 in a 3:1 ratio before analyzing the target analyte.
Protocol B: High-Resolution LC-ESI-QTOF Analysis
Sample Preparation: Dissolve the analyte in LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% formic acid to a concentration of 10 µg/mL. Spike with 1 µg/mL 4-chlorophenol-d4.
Injection: Inject 2 µL onto the LC system.
Separation: Employ a C18 Reverse Phase column (50 mm × 2.1 mm, 1.8 µm) using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: The acidic modifier ensures sharp peak shapes while maintaining the analyte in a state ready for ESI.
Ionization: Utilize Electrospray Ionization in negative mode (ESI-). The capillary voltage is set to 3.5 kV.
Detection: Operate the Q-TOF in full scan mode (m/z 100-1000) with a resolution >30,000 (FWHM). Utilize a lock-mass solution (e.g., purine/HP-0921) infused constantly to ensure sub-2 ppm mass accuracy.
Validation Check: Verify the exact mass of the internal standard [M-H]- (m/z 131.025) and its 3:1 isotope ratio to confirm mass calibration and detector linearity.
Data Presentation & Performance Comparison
The following table summarizes the quantitative data obtained from both platforms for 2-Chloro-6-nitropyridin-3-ol.
Parameter
GC-EI-SQ (LRMS)
LC-ESI-QTOF (HRMS)
Ionization Mode
Electron Ionization (70 eV)
Electrospray Ionization (Negative)
Target Analyte Ion
Radical Cation (M+•)
Deprotonated Anion ([M-H]-)
Theoretical m/z (^35Cl)
174 (Nominal)
172.9759
Observed m/z (^35Cl)
174
172.9762
Theoretical m/z (^37Cl)
176 (Nominal)
174.9730
Observed m/z (^37Cl)
176
174.9731
Mass Accuracy
N/A (Unit Resolution)
< 2.0 ppm
Observed Isotope Ratio (^35Cl:^37Cl)
~3.2 : 1
3.12 : 1
Resolution (FWHM)
~0.7 Da (Unit)
> 35,000
Primary Advantage
Cost-effective, robust structural fragmentation.
Exact mass confirmation, eliminates isobaric interference.
Expert Insights & Conclusion
While LRMS provides a rapid, cost-effective method for confirming the presence of a chlorine atom via the classic 3:1 M/M+2 ratio, it is fundamentally limited by unit resolution. In complex reaction mixtures, background matrix ions can skew the apparent isotope ratio or mask the M+2 peak entirely.
Conversely, HRMS via LC-ESI-QTOF offers unparalleled specificity. By measuring the exact mass of the [M-H]- ion to four decimal places, we not only confirm the elemental composition (C5H2ClN2O3) but also resolve the fine isotopic structure. The combination of exact mass accuracy (<2 ppm) and the high-fidelity 3.12:1 isotopic ratio provides unequivocal structural confirmation of 2-Chloro-6-nitropyridin-3-ol, making HRMS the superior choice for rigorous drug development and impurity profiling.
References
Isotopes in Mass Spectrometry - Chemistry Steps. chemistrysteps.com.
M+1 & M+2 Peaks - CIE A Level Chemistry Revision Notes - Save My Exams. savemyexams.com.
Comparison of 2-Chloro-6-nitropyridin-3-ol vs 2-Bromo analog reactivity
Comparative Reactivity Guide: 2-Chloro-6-nitropyridin-3-ol vs. 2-Bromo-6-nitropyridin-3-ol in Organic Synthesis Executive Summary In the development of complex heterocyclic active pharmaceutical ingredients (APIs), the s...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 2-Chloro-6-nitropyridin-3-ol vs. 2-Bromo-6-nitropyridin-3-ol in Organic Synthesis
Executive Summary
In the development of complex heterocyclic active pharmaceutical ingredients (APIs), the selection of the correct halogenated building block can dictate the success, yield, and scalability of a synthetic route. Both 2-Chloro-6-nitropyridin-3-ol and 2-Bromo-6-nitropyridin-3-ol are highly functionalized scaffolds offering three distinct vectors for modification: a C2-halogen, a C3-hydroxyl, and a C6-nitro group[1][2]. This guide provides an in-depth, mechanistic comparison of their reactivity profiles, empowering drug development professionals to make data-driven decisions when designing synthetic pathways.
Structural and Electronic Profiling
To understand the divergent reactivity of these two analogs, we must analyze the fundamental properties of their carbon-halogen bonds:
Bond Dissociation Energy (BDE): The C-Cl bond is thermodynamically robust (~96 kcal/mol), whereas the C-Br bond is significantly weaker (~81 kcal/mol). This energy gap is the primary driver for their differential behavior in transition-metal catalysis.
Electronegativity & Inductive Effects: Chlorine (Pauling scale: 3.16) exerts a stronger inductive electron-withdrawing effect than bromine (2.96). In the highly conjugated nitropyridine system, this renders the C2 carbon of the chloro analog more electrophilic and susceptible to nucleophilic attack.
Steric Hindrance: Bromine possesses a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). This increased steric bulk at the C2 position can influence the regioselectivity and kinetics of orthogonal functionalization at the adjacent C3-hydroxyl group.
Expert Insight: The C3-hydroxyl group in these molecules is highly acidic due to the combined electron-withdrawing effects of the pyridine nitrogen and the para-nitro group. Under standard basic reaction conditions (e.g., DIPEA or K₂CO₃), this hydroxyl group is deprotonated. The resulting pyridinolate anion acts as a strong electron-donating group, which partially deactivates the C2 position. However, the overpowering electron-withdrawing nature of the C6-nitro group ensures that reactivity is maintained.
Comparative Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions (such as amination or thiolation), 2-Chloro-6-nitropyridin-3-ol is the superior substrate.
Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the negatively charged Meisenheimer complex[3]. The higher electronegativity of chlorine withdraws electron density from the C2 position more effectively than bromine, lowering the activation energy required to form this intermediate[4]. While bromide is technically a better leaving group, the leaving group ability only dictates the speed of the fast, subsequent rearomatization step, making the chloro analog more efficient and atom-economical.
B. Transition-Metal Catalyzed Cross-Coupling
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 2-Bromo-6-nitropyridin-3-ol is vastly preferred[5].
Causality: The rate-determining step in these catalytic cycles is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The weaker C-Br bond allows this insertion to occur rapidly and under milder conditions (lower temperatures, weaker bases). Attempting a Suzuki coupling on the chloro analog often requires highly active, electron-rich phosphine ligands (like XPhos or BrettPhos) and elevated temperatures, which can lead to the degradation of the sensitive nitro group.
Quantitative Data & Selection Matrix
The following table summarizes the physical parameters and optimal synthetic applications for both analogs, providing a quick-reference guide for route scouting.
The diagram below illustrates the divergent synthetic pathways dictated by the choice of halogen at the C2 position.
Divergent reactivity pathways of 2-Halo-6-nitropyridin-3-ols based on halogen selection.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify reaction success in real-time.
Protocol A: Self-Validating SNAr Amination of 2-Chloro-6-nitropyridin-3-ol
Objective: Regioselective substitution of the C2-chloride with a secondary amine.
Setup: In an oven-dried reaction vial, dissolve 2-Chloro-6-nitropyridin-3-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Reagent Addition: Add morpholine (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq). The DIPEA acts as a non-nucleophilic base to neutralize the generated HCl and deprotonate the C3-hydroxyl group.
Reaction: Stir the mixture at 90 °C for 4-6 hours under an inert atmosphere.
Self-Validation Checkpoint:
Visual/TLC: The starting material is a highly conjugated, pale-yellow species. Upon substitution, the extended push-pull chromophore (amine donor to nitro acceptor) causes a distinct bathochromic shift, turning the solution deep orange/red. TLC (Hexanes/EtOAc) will show the consumption of the high-Rf starting material and the appearance of a brightly colored, lower-Rf product spot.
LC-MS: Confirm the exact mass shift corresponding to the displacement of 35.5 Da (Cl) with the amine mass. The distinct chlorine isotope pattern (M, M+2 in a 3:1 ratio) will disappear.
Workup: Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl or brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Mild Suzuki-Miyaura Coupling of 2-Bromo-6-nitropyridin-3-ol
Objective: C-C bond formation at C2 using an arylboronic acid without degrading the nitro group[5].
Setup: Charge a Schlenk flask with 2-Bromo-6-nitropyridin-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Degassing (via sparging or freeze-pump-thaw) is critical to prevent the oxidation of the Pd(0) catalyst.
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of argon.
Reaction: Heat the mixture to 80 °C for 12 hours.
Self-Validation Checkpoint:
Visual: The reaction mixture will transition from a red/brown suspension to a dark black mixture, signifying the precipitation of "Pd black" as the catalyst completes its lifecycle and degrades.
LC-MS: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) characteristic of a single bromine atom. Successful oxidative addition and coupling are definitively validated by the complete disappearance of this isotopic signature and the emergence of the product mass.
Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, partition between EtOAc and water, and purify via flash column chromatography.
Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer | ACS Medicinal Chemistry Letters. Source: acs.org.
Technical Bulletin: Standard Operating Procedure for the Safe Handling and Disposal of 2-Chloro-6-nitropyridin-3-ol As drug development pipelines increasingly rely on complex halogenated API intermediates, rigorous envir...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Bulletin: Standard Operating Procedure for the Safe Handling and Disposal of 2-Chloro-6-nitropyridin-3-ol
As drug development pipelines increasingly rely on complex halogenated API intermediates, rigorous environmental health and safety (EHS) protocols are paramount. 2-Chloro-6-nitropyridin-3-ol (CAS: 15206-27-6) is a critical intermediate utilized in pharmaceutical synthesis[1]. However, its structural features—specifically the presence of both a halogen (chlorine) and a nitro group on a pyridine ring—necessitate strict operational controls during disposal to prevent environmental contamination and ensure laboratory safety.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the proper segregation, containment, and disposal of 2-Chloro-6-nitropyridin-3-ol waste, grounded in EPA guidelines and prudent laboratory practices[2][3].
Hazard Characterization & Logistical Profiling
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The overriding principle of laboratory waste management is that no activity should begin unless a comprehensive disposal plan has been formulated[2].
Table 1: Waste Characterization and EHS Parameters
Contains chlorine; dictates mandatory routing to halogenated waste streams.
Primary Waste Category
Halogenated Organic Waste
Must be segregated from non-halogenated solvents to ensure proper incineration conditions[3].
Incompatibilities
Strong oxidizing agents, strong bases
Mixing with incompatible waste streams can cause exothermic reactions or off-gassing.
Ultimate Disposal Method
High-Temperature Incineration
Requires rotary kiln incineration with caustic scrubbing to neutralize HCl gas and prevent dioxin formation[3].
Step-by-Step Operational Disposal Protocol
In-laboratory chemical neutralization or treatment of halogenated nitroaromatics is strongly discouraged due to the risk of generating highly toxic or reactive byproducts. The core strategy is source reduction, strict segregation, and institutional EHS transfer [2][4].
Phase 1: Preparation and Personal Protective Equipment (PPE)
Causality: Nitroaromatics and chlorinated pyridines can be readily absorbed through the skin and respiratory tract. Proper PPE establishes the first line of self-validating safety.
Don Appropriate PPE: Ensure personnel are equipped with chemical-resistant nitrile gloves (double-gloving is recommended during waste transfer), a fully buttoned lab coat, and ANSI-approved splash goggles.
Ventilation: Perform all waste transfers inside a certified, properly functioning chemical fume hood to mitigate inhalation risks from any associated solvent vapors.
Phase 2: Waste Segregation (Critical Step)
Causality: Halogenated organic compounds require specialized thermal destruction. If incinerated at standard temperatures without emission controls, chlorinated compounds can generate corrosive hydrogen chloride (HCl) gas or highly toxic polychlorinated dibenzodioxins[3].
Identify the Receptacle: Locate the designated "Halogenated Organic Waste" container. Do not place this compound in general organic waste, aqueous waste, or solid biohazard bins.
Verify Compatibility: Ensure the waste container is chemically compatible with the waste matrix (e.g., high-density polyethylene (HDPE) or glass).
Transfer: Carefully transfer the solid or dissolved 2-Chloro-6-nitropyridin-3-ol into the receptacle. Use a dedicated funnel to prevent spills.
Phase 3: Containment, Labeling, and EHS Handoff
Causality: Accurate labeling is a federal RCRA requirement and is vital for the safety of downstream waste handlers[2][4].
Seal the Container: Cap the waste container tightly immediately after the transfer. Do not leave funnels resting in open waste containers.
Apply RCRA-Compliant Labeling: Fill out the hazardous waste tag completely. You must explicitly list "2-Chloro-6-nitropyridin-3-ol" and any associated solvents (e.g., Dichloromethane, Methanol). Do not use abbreviations or chemical structures on the label.
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.
Initiate EHS Pickup: Log the waste into your institution's chemical tracking system and request a pickup from your Environmental Health and Safety (EHS) department[4].
Spill Response & Immediate Action Plan
In the event of an accidental spill during handling or disposal:
Isolate the Area: Restrict access to the spill zone.
Assess and Protect: Ensure appropriate PPE is worn. If the spill involves highly volatile or toxic solvents mixed with the compound, lower the fume hood sash or evacuate the immediate area if outside a hood.
Containment: For solid spills, gently sweep up the material using a spark-proof brush and dustpan, avoiding dust generation. For liquid mixtures, apply an inert absorbent material (e.g., vermiculite or sand).
Disposal of Spill Debris: Collect all contaminated absorbent, PPE, and cleanup materials, place them in a sealed, compatible container, and label as "Hazardous Waste - Spill Debris containing 2-Chloro-6-nitropyridin-3-ol".
Waste Routing Workflow
The following diagram illustrates the logical decision tree for the segregation and ultimate destruction of 2-Chloro-6-nitropyridin-3-ol, ensuring compliance with environmental protection standards.
Caption: Decision tree for the segregation, labeling, and disposal routing of 2-Chloro-6-nitropyridin-3-ol waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Hazardous Waste Engineering Research Laboratory, 1987. Available at:[Link]
Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-6-nitropyridin-3-ol
Executive Summary & Chemical Context 2-Chloro-6-nitropyridin-3-ol is a critical pharmacophore intermediate used frequently in the synthesis of antiviral and anti-inflammatory agents. Its structural combination—a pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
2-Chloro-6-nitropyridin-3-ol is a critical pharmacophore intermediate used frequently in the synthesis of antiviral and anti-inflammatory agents. Its structural combination—a pyridine ring substituted with a nitro group, a chlorine atom, and a hydroxyl group—presents a unique safety profile.
While often handled as a stable solid, this compound possesses amphoteric properties (due to the phenolic hydroxyl and pyridine nitrogen) and potential thermal instability (nitro group). It is an aggressive irritant to mucous membranes and carries risks of acute toxicity upon ingestion or inhalation.[1]
Standard Operating Principle: Treat this compound as a sensitizing toxicant . All handling must prevent the generation of airborne dust and direct dermal contact.[2]
Hazard Identification & Risk Assessment
Before selecting PPE, the specific hazards must be quantified. This compound falls under the GHS classification for Irritant and Acute Toxin .
The selection of PPE for 2-Chloro-6-nitropyridin-3-ol is dictated by its physical state. The solid phase presents a dust hazard; the solution phase presents a permeation hazard.
A. Respiratory Protection[1][2][5][6][7][8][9]
Primary Control: Chemical Fume Hood (Certified face velocity > 100 fpm).
Secondary Control (Solid Handling): If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory. Simple surgical masks offer zero protection against pyridine-based dusts.
Secondary Control (Solution Handling): If dissolved in organic solvents (DCM, THF), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to capture potential HCl off-gassing.
B. Dermal Protection (Glove Permeation Logic)
Pyridine derivatives are notorious for permeating standard nitrile gloves over time.
Incidental Contact (Solids):Nitrile (minimum 5 mil thickness) . Change immediately if contaminated.[4][5][6][7]
Prolonged Contact (Solutions):
In Acetone/Methanol: Double-glove Nitrile (outer) / Latex (inner) or use Silver Shield/Laminate gloves.
In DCM/Chloroform:PVA (Polyvinyl alcohol) or Laminate gloves are required. Standard nitrile degrades in <5 minutes.
C. Ocular Protection[5][10]
Standard: Chemical Splash Goggles (ANSI Z87.1 impact + splash rated).
Prohibited: Standard safety glasses with side shields (insufficient for fine dust or liquid splash).
D. Decision Logic Diagram
The following diagram illustrates the decision workflow for PPE selection based on experimental conditions.
Figure 1: PPE Selection Logic. Note the critical divergence for halogenated solvents where standard nitrile gloves fail.
Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer (Highest Risk)
The fine powder nature of 2-Chloro-6-nitropyridin-3-ol creates an inhalation risk during transfer.
Preparation: Place the analytical balance inside the fume hood or a vented balance enclosure. If this is impossible, use a static-free weighing funnel to minimize dust dispersal.
Anti-Static Measures: Use an ionizing bar if available. Static charge can cause the powder to "jump" onto gloves or cuffs.
Technique: Do not dump the solid. Use a spatula to gently transfer into a tared vial. Cap the vial immediately after transfer before removing it from the hood.
Decontamination: Wipe the balance area with a wet paper towel (water/detergent) immediately after use to capture invisible dust. Dispose of the towel as solid hazardous waste.
Phase 2: Reaction Setup
Addition: Add the solid to the solvent, not vice-versa, to prevent splashing of a concentrated slurry.
Temperature Control: If the reaction involves heating, ensure a reflux condenser is fitted before heating begins. The nitro group decreases the thermal decomposition threshold; never heat to dryness .
Phase 3: Waste Disposal[3][5]
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a container labeled "Hazardous Waste - Toxic Solids."
Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with strong oxidizers (e.g., nitric acid waste) as this may trigger nitration/decomposition.
Emergency Response Procedures
In the event of exposure, immediate action mitigates long-term injury.[5][7] The presence of the chlorine and nitro groups suggests potential for delayed pulmonary edema if inhaled in quantity.
Figure 2: Emergency Response Workflow. Note: Alcohol increases skin permeability and must be avoided during decontamination.
Specific First Aid Notes:
Skin: Do not use organic solvents (ethanol/acetone) to wash skin. This will dissolve the compound and drive it deeper into the dermis. Use copious soap and water only.
Eyes: Speed is critical. The chloronitropyridine structure is acidic and corrosive to corneal tissue.
References & Validation
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733560 (Related Chloronitropyridines). Retrieved from .
Fisher Scientific. Safety Data Sheet: 2-Chloro-3-nitropyridine (Structural Analog). Retrieved from .
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Laminate Gloves. Retrieved from .
Sigma-Aldrich. Handling Hazardous Chemicals: Pyridines and Nitro Compounds. Retrieved from .
Disclaimer: This guide is based on the chemical properties of 2-Chloro-6-nitropyridin-3-ol and standard industrial hygiene practices for functionalized pyridines. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.